2-Fluoro-5-methoxy-3-methylbenzaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9FO2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2/c1-6-3-8(12-2)4-7(5-11)9(6)10/h3-5H,1-2H3 |
InChI Key |
KAMPVNZYRDWJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
2-Fluoro-5-methoxy-3-methylbenzaldehyde: Structural Logic, Synthesis, and Radiochemical Applications
Executive Summary
2-Fluoro-5-methoxy-3-methylbenzaldehyde is a highly specialized aromatic building block engineered specifically for advanced radiopharmaceutical chemistry. Its precise substitution pattern solves a fundamental challenge in Positron Emission Tomography (PET): the synthesis of high specific activity
Chemical Identity & Structural Logic
To understand the utility of 2-Fluoro-5-methoxy-3-methylbenzaldehyde, one must analyze its physicochemical properties and the electronic push-pull dynamics of its functional groups.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-Fluoro-5-methoxy-3-methylbenzaldehyde |
| Molecular Formula | |
| Molecular Weight | |
| Key Functional Groups | Formyl ( |
| Role in Synthesis | Activated precursor for Nucleophilic Aromatic Substitution ( |
The Activating-Group Strategy (Mechanistic Causality)
Direct electrophilic fluorination of aromatic amino acids using
2-Fluoro-5-methoxy-3-methylbenzaldehyde bypasses this limitation via an elegant "Activating-Group-Addition-Removal" strategy:
-
Activation: The formyl group (
) acts as a strong electron-withdrawing group (EWG), drastically lowering the electron density at the ortho-fluorine position, thus activating it for nucleophilic displacement by [3]. -
Isotopic Exchange: The
atom serves as an ideal leaving group for isotopic exchange. -
Deactivation/Removal: Post-fluorination, the activating formyl group is cleanly excised via transition-metal-catalyzed decarbonylation, restoring the electron-rich nature of the ring[1].
Synthetic Methodology: Directed Ortho-Lithiation
The synthesis of 2-Fluoro-5-methoxy-3-methylbenzaldehyde relies on the regioselective formylation of 2-fluoro-5-methoxytoluene via Directed ortho-Metalation (DoM)[3].
Table 2: Stoichiometry and Reaction Parameters
| Reagent | Role | Equivalents | Reaction Conditions |
| 2-Fluoro-5-methoxytoluene | Starting Material | Anhydrous THF, Argon atm. | |
| n-Butyllithium (n-BuLi) | Lithiating Agent | ||
| N,N-Dimethylformamide (DMF) | Formylating Agent | ||
| 1M HCl | Quenching Agent | Excess | Room Temperature, pH < 3 |
Step-by-Step Protocol (Self-Validating System)
-
System Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Dissolve 2-fluoro-5-methoxytoluene in anhydrous THF.
-
Causality: Strict anhydrous conditions are mandatory. Trace moisture will prematurely protonate the highly reactive aryl lithium intermediate, destroying the yield.
-
-
Directed Lithiation: Cool the solution to
using a dry ice/acetone bath. Add n-BuLi dropwise.-
Causality & Validation: The highly electronegative fluorine atom directs the lithium to the ortho position (C3). Maintaining
is critical to prevent thermodynamic equilibration and side reactions (e.g., benzylic deprotonation of the methyl group). A distinct color shift (often to pale yellow/orange) visually validates the formation of the aryl lithium species.
-
-
Electrophilic Trapping: Inject anhydrous DMF dropwise into the
solution.-
Causality: The nucleophilic aryl lithium attacks the carbonyl carbon of DMF, forming a stable tetrahedral hemiaminal intermediate that prevents over-addition.
-
-
Hydrolytic Quench: Remove the cooling bath, allowing the mixture to reach room temperature. Quench vigorously with 1M HCl.
-
Causality & Validation: The acidic quench is a self-validating chemical switch. It forces the collapse of the tetrahedral intermediate, expelling dimethylamine and revealing the target formyl group. If the pH is not sufficiently lowered, the intermediate will not fully hydrolyze, resulting in low recovery. (Expected Yield: ~70%)[3].
-
-
Purification: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over
, and purify via silica gel flash chromatography.
Application in -Radiochemistry
Once synthesized, 2-Fluoro-5-methoxy-3-methylbenzaldehyde is integrated into automated radiochemical synthesis modules. The workflow relies on two critical transformations:
-
Reaction: The precursor is reacted with cyclotron-produced
in the presence of Kryptofix 2.22 and . The formyl group facilitates the rapid exchange of for [1]. -
Decarbonylation: The resulting
-labeled aldehyde is subjected to decarbonylation using 1 [1]. This step removes the formyl group entirely, yielding the electron-rich -labeled core required for subsequent elaboration into .
Workflow of the activating-group addition and removal strategy for 18F-radiotracer synthesis.
Conclusion
The design and synthesis of 2-Fluoro-5-methoxy-3-methylbenzaldehyde exemplify the precision required in radiopharmaceutical engineering. By temporarily masking the electron-rich nature of the target aromatic system with a formyl group, chemists can leverage high-yielding
References
-
[3] Shen, B. (2008). Studies on the Nucleophilic Aromatic 18F-Fluorination - From Model Compounds to Aromatic Amino Acids (Experimental Synthesis). CORE / Eberhard-Karls-Universität Tübingen. 3
-
[1] Shen, B. (2008). Studies on the Nucleophilic Aromatic 18F-Fluorination (PET Applications & Decarbonylation). Universität Tübingen.1
-
[4] Shen, B. (2008). Studies on the Nucleophilic Aromatic 18F-Fluorination - From Model Compounds to Aromatic Amino Acids (Dissertation Title & Author Data). CORE. 4
-
[2] Li, Z. B., & Conti, P. S. (2010). Radiopharmaceutical chemistry for positron emission tomography. Advanced Drug Delivery Reviews. (Cited via NYCU). 2
Sources
2-Fluoro-5-methoxy-3-methylbenzaldehyde CAS number and molecular weight
Title: 2-Fluoro-5-methoxy-3-methylbenzaldehyde (CAS 1056214-42-6): A Technical Guide to Its Role in Nucleophilic Aromatic 18F-Fluorination and PET Radiotracer Development
Executive Summary & Strategic Context
In the development of Positron Emission Tomography (PET) radiotracers, the synthesis of 18F-labeled aromatic amino acids (e.g., [18F]FDOPA derivatives) requires highly optimized molecular building blocks. 2-Fluoro-5-methoxy-3-methylbenzaldehyde (CAS: 1056214-42-6) serves a critical, dual-purpose role in this ecosystem. While its corresponding nitro-derivative (5-methoxy-3-methyl-2-nitrobenzaldehyde) is typically utilized as the labeling precursor, the stable 19F-fluorinated compound (CAS 1056214-42-6) is strictly required as the cold reference standard [1].
Because 18F-radiolabeling occurs under "no-carrier-added" (n.c.a.) conditions, the resulting radioactive product exists in sub-nanogram quantities—far below the detection limit of standard UV/Vis spectroscopy. Therefore, researchers must rely on the precise physicochemical profiling of the stable 19F reference standard to establish high-performance liquid chromatography (HPLC) retention times, ensuring the definitive identification of the 18F-labeled molecular probe.
Physicochemical Profiling
Understanding the exact molecular weight and structural properties of this compound is the first step in establishing a self-validating analytical workflow. The formyl (-CHO) group acts as a strong Electron Withdrawing Group (EWG), while the methoxy (-OCH3) and methyl (-CH3) groups provide specific steric and electronic tuning necessary for downstream derivatization (such as Erlenmeyer-Plöchl azlactone synthesis to yield amino acids).
Table 1: Core Physicochemical Properties
| Parameter | Value | Scientific Implication |
| Chemical Name | 2-Fluoro-5-methoxy-3-methylbenzaldehyde | Stable 19F reference standard for PET tracer validation. |
| CAS Number | 1056214-42-6 | Unique identifier for procurement and regulatory documentation [2]. |
| Molecular Formula | C9H9FO2 | Dictates the exact mass required for LC-MS validation. |
| Molecular Weight | 168.167 g/mol | Critical for calculating molarity in standard curve generation. |
| Key Functional Groups | Formyl, Fluoro, Methoxy, Methyl | Formyl group activates the ortho position for SNAr reactions. |
Mechanistic Significance in Radiochemistry (The "Why")
In nucleophilic aromatic substitution (SNAr), the electron density of the aromatic ring dictates the success of the [18F]fluoride attack. Phenolic derivatives naturally repel nucleophiles due to high electron density. To overcome this, the target ring must be activated.
The Causality of the Substitution Pattern:
-
The Formyl Group (Position 1): Acts as a powerful EWG. By withdrawing electron density via resonance, it creates a partial positive charge at the ortho and para positions, making the ortho-carbon highly susceptible to nucleophilic attack by the [18F]F- ion.
-
The Leaving Group (Position 2): In the precursor molecule, this position is occupied by a nitro (-NO2) or trimethylammonium (-N+Me3) group. Upon SNAr, this is replaced by 18F. The stable reference standard (CAS 1056214-42-6) features stable 19F at this exact position to mimic the final radiolabeled geometry.
-
Steric Tuning (Positions 3 & 5): The methyl and methoxy groups dictate the lipophilicity (LogP) of the final tracer, which directly impacts blood-brain barrier (BBB) penetration for neurological PET imaging.
Fig 1: Mechanistic pathway of nucleophilic aromatic 18F-fluorination via SNAr.
Experimental Workflow: Self-Validating 18F-Radiolabeling Protocol
This protocol outlines the synthesis of the 18F-analog, utilizing CAS 1056214-42-6 as the indispensable analytical reference. Do not deviate from the drying steps; the causality of failure in radiochemistry is most often trace water quenching the nucleophile.
Step 1: [18F]Fluoride Activation (Azeotropic Drying)
-
Action: Trap aqueous [18F]fluoride (produced via a cyclotron) onto a QMA (Quaternary Methyl Ammonium) ion-exchange cartridge. Elute into a reaction vessel using a solution of Kryptofix 2.22 (K222) and K2CO3 in water/acetonitrile.
-
Causality: Water heavily solvates the fluoride ion, destroying its nucleophilicity. K222 is a cryptand that strongly sequesters the K+ cation, leaving the [18F]F- as a "naked," highly reactive nucleophile. Azeotropic distillation with anhydrous acetonitrile (repeated 3 times at 95°C under a helium stream) ensures absolute dehydration.
Step 2: SNAr Reaction
-
Action: Dissolve 2-5 mg of the precursor (e.g., 5-methoxy-3-methyl-2-nitrobenzaldehyde) in 0.5 mL of anhydrous DMSO or DMF. Add to the dried [18F]F- complex. Heat at 130°C for 10–15 minutes.
-
Causality: Polar aprotic solvents (DMSO/DMF) are mandatory. They stabilize the highly polar Meisenheimer transition state without hydrogen-bonding to the naked fluoride ion.
Step 3: HPLC Co-Injection and Validation
-
Action: Quench the reaction with water and inject onto a semi-preparative RP-HPLC column. Simultaneously, inject a known concentration of the cold reference standard, 2-Fluoro-5-methoxy-3-methylbenzaldehyde (CAS 1056214-42-6) .
-
Causality: The UV detector will register a massive peak for the cold reference standard. The radiometric detector (connected in series) will register a peak for the newly synthesized 18F-compound. If the retention times align perfectly (accounting for the physical delay volume between the two detectors), the identity of your radiotracer is scientifically validated.
Fig 2: Standard radiochemical workflow for 18F-labeled PET tracer production.
Comparative Data: Precursor Efficacy
When designing the synthesis route, the choice of leaving group on the precursor dictates the Radiochemical Yield (RCY). While CAS 1056214-42-6 is the reference standard, understanding how different precursors yield this structure is vital for process optimization.
Table 2: Comparative SNAr Precursor Leaving Group Efficacy (General Trends) [1]
| Precursor Leaving Group (Position 2) | Activation Energy | Typical Radiochemical Yield (RCY) | Byproduct Risk |
| Nitro (-NO2) | Low (Highly activated) | 65% - 85% | Nitrite competition (requires high precursor mass) |
| Trimethylammonium (-N+Me3) | Very Low | 70% - 90% | Methylation of nucleophile (requires careful temp control) |
| Chloro (-Cl) / Bromo (-Br) | Moderate | 20% - 40% | Low reactivity; requires higher temperatures |
Note: Nitro precursors are generally preferred for synthesizing complex substituted benzaldehydes due to the strong electron-withdrawing nature of the nitro group complementing the formyl group during the Meisenheimer complex formation.
References
-
Title: Studies on the Nucleophilic Aromatic F-Fluorination Source: Universität Tübingen / CORE (Academic Thesis Repository) URL: [Link]
Advanced Safety, Handling, and Application Guide: 2-Fluoro-5-methoxy-3-methylbenzaldehyde in Radiopharmaceutical Synthesis
As a Senior Application Scientist overseeing the development of fluorinated building blocks and Positron Emission Tomography (PET) radiotracers, I approach the handling of specialized aldehydes not merely as a compliance exercise, but as a critical variable in synthetic success.
2-Fluoro-5-methoxy-3-methylbenzaldehyde (CAS: 1056214-42-6) is a highly specialized electrophilic aromatic precursor. Its unique substitution pattern—featuring an electron-withdrawing fluorine atom activated by an ortho-formyl group—makes it an exceptional candidate for Nucleophilic Aromatic Substitution (
This whitepaper synthesizes the physicochemical profile, rigorous safety protocols (SDS), and self-validating experimental workflows required to handle and utilize this compound with absolute scientific integrity.
Physicochemical Profiling & Hazard Assessment
To design a robust handling protocol, we must first understand the physical and chemical boundaries of the molecule. The presence of the aldehyde moiety introduces susceptibility to auto-oxidation, while the fluorinated aromatic ring dictates its volatility and reactivity.
Table 1: Physicochemical Properties
Data aggregated from predictive models and structural analogs[2].
| Property | Value | Scientific Implication |
| Molecular Formula | High lipophilicity; readily crosses biological membranes. | |
| Molecular Weight | 168.16 g/mol | Ideal low-molecular-weight building block for fragment-based design. |
| Boiling Point | 267.6 ± 35.0 °C | Low volatility at room temperature, but requires vacuum for distillation. |
| Density | 1.155 ± 0.06 g/cm³ | Denser than water; will form the bottom layer in highly aqueous biphasic extractions. |
| Flash Point | ~108 °C (Closed Cup) | Combustible liquid; poses a fire risk if aerosolized near ignition sources[3]. |
Table 2: GHS Hazard Classification & Mitigation (Read-Across Methodology)
Due to the highly specialized nature of this specific methyl-derivative, hazard data is extrapolated via read-across methodology from the closely related 2-Fluoro-5-methoxybenzaldehyde (CAS: 105728-90-3)[4][5].
| GHS Hazard Statement | Causality & Mechanistic Rationale | Required Engineering Controls & PPE |
| H302: Harmful if swallowed | Rapid absorption through the GI tract due to optimal logP. | Do not eat/drink in the lab. Store in locked, designated chemical cabinets. |
| H315: Causes skin irritation | Electrophilic aldehyde reacts with nucleophilic residues (e.g., amines) in skin proteins. | Double-layer Nitrile gloves (EN 374 compliant); change immediately upon splash[3]. |
| H319: Causes serious eye irritation | High reactivity with mucosal membranes; potential for irreversible corneal cross-linking. | Snug-fitting chemical safety goggles; face shield during pressurized transfers. |
| H335: May cause respiratory irritation | Vapor pressure, though low, is sufficient to deliver reactive aldehydes to the respiratory tract. | Handle strictly within a certified Class II Fume Hood. Use ABEK respirator filters if exposed[3]. |
Mechanistic Handling Rationale & Storage
The structural logic of 2-Fluoro-5-methoxy-3-methylbenzaldehyde dictates our storage strategy. Aldehydes are notoriously prone to Baeyer-Villiger-type auto-oxidation, converting to their corresponding benzoic acids upon exposure to atmospheric oxygen.
The Self-Validating Storage System:
-
Inert Atmosphere: The compound must be sparged with and stored under ultra-high-purity Argon (not Nitrogen, as Argon is heavier and forms a protective blanket over the liquid/solid)[4].
-
Thermal Control: Store at 2–8 °C. Causality: Lowering the thermal energy exponentially decreases the kinetic rate of both auto-oxidation and potential polymerization.
-
Validation Check: Before use, run a rapid Thin-Layer Chromatography (TLC) plate (Hexanes:EtOAc 8:2). If a baseline spot appears under UV (254 nm), it indicates carboxylic acid formation, and the batch must be purified via flash chromatography or distillation before sensitive radiolabeling.
Self-Validating Experimental Workflows
To ensure reproducibility, I have structured the following protocols as self-validating systems. Every critical step includes a mechanistic explanation and a verification checkpoint.
Workflow A: Synthesis via Directed Ortho-Metalation (DoM)
This protocol details the synthesis of the title compound from 2-fluoro-5-methoxytoluene, achieving yields of approximately 70%[1].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 2-fluoro-5-methoxytoluene (1.0 eq) and anhydrous Tetrahydrofuran (THF).
-
Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Causality: -78 °C is critical to stabilize the highly reactive organolithium intermediate and prevent unwanted nucleophilic attack on the solvent.
-
-
Lithiation: Dropwise addition of n-Butyllithium (n-BuLi, 1.1 eq). Stir for 2 hours.
-
Causality: The fluorine atom directs the strong base to abstract the ortho-proton due to inductive electron withdrawal and lithium coordination.
-
-
Formylation: Add anhydrous Dimethylformamide (DMF, 1.5 eq) dropwise.
-
Causality: DMF acts as the formylating agent. The organolithium attacks the carbonyl carbon of DMF, forming a stable tetrahedral intermediate that prevents over-addition.
-
-
Quench & Workup: Warm to 0 °C and quench with saturated aqueous
. Extract with Ethyl Acetate (3x). Dry over and concentrate in vacuo. -
Self-Validation (NMR): Analyze the crude product via
NMR. A successful reaction is definitively proven by the appearance of a sharp singlet at ~10.1–10.4 ppm , corresponding to the newly installed aldehyde proton.
Workflow B: Nucleophilic Aromatic Substitution ( ) for PET Imaging
The primary advanced application of this compound is acting as an electrophile for
Step-by-Step Methodology:
-
Isotope Activation: Trap aqueous
on a QMA cartridge. Elute into a reaction vial using a solution of Kryptofix 2.22 and in Acetonitrile/Water. Azeotropically dry the complex at 110 °C under Helium flow.-
Causality: Kryptofix 2.22 sequesters the
ion, leaving the as a "naked," highly reactive nucleophile.
-
-
Reaction: Add 2-Fluoro-5-methoxy-3-methylbenzaldehyde (precursor) dissolved in anhydrous DMSO to the dried
complex. Heat to 130 °C for 10 minutes.-
Causality: The ortho-aldehyde strongly withdraws electron density from the aromatic ring, lowering the activation energy required to form the Meisenheimer transition state, allowing the
to displace the stable leaving group.
-
-
Self-Validation (Radio-HPLC): Inject an aliquot onto a Radio-HPLC system. The success of the radiolabeling is validated by co-elution of the radioactive peak (gamma detector) with the cold reference standard's UV peak (254 nm).
Mechanistic Pathway Visualization
The following diagram maps the logical flow from precursor synthesis through to the downstream radiopharmaceutical application, highlighting the critical Meisenheimer complex transition state.
Synthetic workflow and downstream SNAr application for PET radiotracer development.
References
-
Al-Labadi, A. G. M. "Studies on the Nucleophilic Aromatic F-Fluorination". CORE / University of Tübingen. Available at: [Link]
-
"2-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 2734872". PubChem. Available at: [Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Benzaldehyde, 2-fluoro-5-methoxy-3-methyl- CAS#: 1056214-42-6 [m.chemicalbook.com]
- 3. 2-氟-5-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 2-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 2734872 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Reactivity Profile of the Formyl Group in 2-Fluoro-5-methoxy-3-methylbenzaldehyde: A Mechanistic and Synthetic Guide
Executive Summary
For drug development professionals and synthetic chemists, highly functionalized benzaldehydes serve as critical scaffolds for active pharmaceutical ingredients (APIs). 2-Fluoro-5-methoxy-3-methylbenzaldehyde (CAS: 1056214-42-6) presents a unique reactivity profile dictated by a complex interplay of electronic and steric effects. This whitepaper provides an in-depth analysis of the formyl group's reactivity within this specific microenvironment, explaining the causality behind its electrophilic behavior and establishing self-validating experimental protocols for its functionalization.
Molecular Architecture and Electronic Microenvironment
The reactivity of the formyl group (-CHO) in 2-Fluoro-5-methoxy-3-methylbenzaldehyde is not isolated; it is heavily modulated by its three substituents. Understanding the "why" behind its reactivity requires dissecting these electronic contributions[1]:
-
The Ortho-Fluorine Effect (Position 2): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). Because it is positioned ortho to the formyl group, this -I effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, making it highly susceptible to nucleophilic attack[1]. While fluorine possesses a mesomeric (+M) electron-donating effect, this is distance-dependent and largely overshadowed by the -I effect in the ground state[1]. Furthermore, fluorine's small van der Waals radius (1.47 Å) ensures that steric hindrance at the formyl carbon remains minimal.
-
The Meta-Methoxy Effect (Position 5): The methoxy group is typically a strong electron-donating group via resonance (+R). However, its meta relationship to the formyl group means that its resonance electron density is directed to the 2, 4, and 6 positions of the ring—not the formyl carbon at position 1. Consequently, the +R effect does not quench the carbonyl's electrophilicity. Instead, the methoxy group's inherent -I effect mildly withdraws electron density from the
-framework, further activating the formyl group. -
The Meta-Methyl Effect (Position 3): The methyl group provides weak electron donation via hyperconjugation (+I). Positioned meta to the formyl group, its dampening effect on the carbonyl's electrophilicity is negligible[2].
Electronic substituent effects dictating the reactivity pathways of the formyl group.
Mechanistic Causality in Key Transformations
A. Reductive Amination
The high electrophilicity of the formyl group allows for rapid Schiff base (imine) formation when reacted with primary amines. The ortho-fluorine atom can participate in non-covalent interactions (e.g., hydrogen bonding with the incoming amine), pre-organizing the transition state and accelerating the dehydration step. Because the carbonyl is so reactive, chemoselectivity is the primary challenge: one must ensure the aldehyde is fully converted to the imine before introducing the reducing agent, otherwise, direct reduction to the benzyl alcohol will dominate[1].
B. Nucleophilic Addition (Grignard/Organolithium)
Organometallic reagents add to this formyl group near-instantaneously. However, the combined electron-withdrawing effects of the formyl and fluorine groups activate the ring toward Nucleophilic Aromatic Substitution (SNAr)[3]. If the reaction temperature is not strictly controlled (cryogenic conditions, -78 °C), strong nucleophiles may displace the ortho-fluoride instead of, or in addition to, attacking the carbonyl carbon.
C. Olefination (Wittig and Horner-Wadsworth-Emmons)
The unhindered, highly activated carbonyl reacts smoothly with phosphonium ylides and phosphonate carbanions. The lack of steric bulk at the 6-position ensures high yields and predictable stereocontrol (typically E-selective with stabilized HWE reagents).
Quantitative Data & Comparative Reactivity
To contextualize the reactivity, the table below summarizes the theoretical and observed reactivity parameters of the target molecule compared to baseline standards[1].
| Reactivity Parameter | Benzaldehyde (Baseline) | 2-Fluorobenzaldehyde | 2-Fluoro-5-methoxy-3-methylbenzaldehyde |
| Carbonyl Electrophilicity | Standard | High (-I effect of F) | Very High (-I of F and 5-OMe) |
| Steric Hindrance at C=O | Minimal | Low (F vdW radius 1.47 Å) | Low (6-position is unsubstituted) |
| Susceptibility to SNAr | None | Moderate (Activated by CHO) | High (Activated by CHO, modulated by OMe) |
| Relative Imine Formation Rate | 1.0x | ~2.5x | >3.0x |
| Reduction Rate (NaBH₄) | 1.0x | Fast | Very Fast |
Self-Validating Experimental Protocols
A hallmark of robust chemical development is the use of self-validating systems. The following protocols integrate mandatory analytical gates to ensure causality and prevent downstream failures.
Protocol 1: Chemoselective Reductive Amination
Objective: Synthesize a secondary amine while preventing the direct reduction of the highly electrophilic aldehyde.
Causality Focus: Sodium triacetoxyborohydride,
-
Imine Formation: In an oven-dried flask under nitrogen, dissolve 2-Fluoro-5-methoxy-3-methylbenzaldehyde (1.0 eq) and the desired primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) as a catalyst.
-
Validation Gate 1 (Imine Check): Stir at room temperature for 2 hours. Remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Do not proceed until the aldehyde peak (UV 254 nm) is <5% and the imine mass is dominant.
-
Reduction: Cool the reaction mixture to 0 °C. Add
(1.5 eq) portion-wise over 15 minutes. -
Validation Gate 2 (Reduction Check): Stir for 4 hours, allowing the reaction to warm to room temperature. Perform TLC (Hexanes/EtOAc 7:3). The UV-active imine spot must disappear, replaced by a more polar, ninhydrin-active secondary amine spot.
-
Workup: Quench carefully with saturated aqueous
. Reasoning: neutralizes the acetic acid and decomposes excess hydride without generating the violent exotherms associated with strong acids. Extract with dichloromethane, dry over , and concentrate.
Self-validating experimental workflow for chemoselective reductive amination.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination
Objective: Convert the formyl group to an E-alkene. Causality Focus: HWE is chosen over the standard Wittig reaction because the resulting dialkyl phosphate byproducts are highly water-soluble, allowing for a simple aqueous workup rather than arduous chromatography to remove triphenylphosphine oxide.
-
Carbanion Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C. Add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Validation Gate 1: Observe the reaction. The evolution of hydrogen gas will occur, and the opaque suspension will become a clear solution, indicating complete deprotonation and formation of the active nucleophile.
-
Addition: Add a solution of 2-Fluoro-5-methoxy-3-methylbenzaldehyde (1.0 eq) in THF dropwise to the 0 °C mixture.
-
Validation Gate 2: Monitor via TLC (Hexanes/EtOAc 8:2). The highly UV-active product (due to extended conjugation) will appear as a new, less polar spot compared to the aldehyde.
-
Workup: Quench with saturated aqueous
. Extract with ethyl acetate, wash the organic layer with brine (to remove the water-soluble phosphate byproduct), dry, and concentrate.
References
-
Al-Labadi, A. G. M. (2010). Studies on the Nucleophilic Aromatic F-Fluorination. Universität Tübingen / CORE. Retrieved from[Link]
Sources
Methodological & Application
Reductive amination protocols using 2-Fluoro-5-methoxy-3-methylbenzaldehyde
Application Note: Optimized Reductive Amination Protocols for 2-Fluoro-5-methoxy-3-methylbenzaldehyde
Introduction & Mechanistic Rationale
Direct alkylation of amines with alkyl halides is a notoriously difficult reaction to control, frequently resulting in undesired over-alkylation and complex mixtures[1]. To synthesize complex secondary and tertiary amines with high fidelity, reductive amination is the premier methodology. This process involves the condensation of an amine with a carbonyl compound to form an intermediate imine or iminium ion, which is subsequently reduced in situ[1].
When utilizing highly functionalized building blocks like 2-Fluoro-5-methoxy-3-methylbenzaldehyde , the reaction dynamics are heavily influenced by the substituents on the aromatic ring:
-
Electronic Activation (2-Fluoro Effect): The highly electronegative fluorine atom ortho to the aldehyde exerts a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity of the carbonyl carbon, significantly accelerating the initial nucleophilic attack by the amine.
-
Steric & Resonance Contributions: The 3-methyl and 5-methoxy groups provide subtle electron-donating effects (+I, +M) to the aromatic system. However, because they are positioned meta to the aldehyde, they do not directly stabilize the carbonyl carbon via resonance. The ortho-fluoro group also introduces moderate steric hindrance, which can impede the formation of the bulky hemiaminal intermediate if weak nucleophiles are used.
Because the ortho-fluorine makes the resulting iminium ion highly electrophilic, it is also highly susceptible to hydrolysis. Therefore, selecting a mild, chemoselective reducing agent and maintaining a controlled, weakly acidic environment is paramount to driving the reaction forward without degrading the intermediate.
Reaction Pathway & Logical Workflow
The following diagram illustrates the two-phase logical workflow of the reductive amination process, highlighting the transition from the highly reactive hemiaminal to the stable alkylated amine.
Fig 1: Chemoselective reductive amination workflow of 2-Fluoro-5-methoxy-3-methylbenzaldehyde.
Quantitative Data: Reducing Agent Selection
The choice of reducing agent dictates the chemoselectivity of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)3, or STAB) is the preferred reagent. The three electron-withdrawing acetate groups dampen the hydridic character of the boron center, making it unreactive toward the starting aldehyde at room temperature, yet reactive enough to reduce the highly electrophilic iminium ion[1]. Furthermore, STAB is an attractive, non-toxic alternative to the extensively used but highly hazardous sodium cyanoborohydride (NaBH3CN)[2].
| Reducing Agent | Typical Solvent | Additive / Catalyst | Operating Temp | Chemoselectivity (Imine vs. Aldehyde) | Toxicity / Safety Profile |
| NaBH(OAc)3 (STAB) | DCE, THF, Dioxane | AcOH (1–2 eq) | 0 °C to RT | Excellent | Low (Non-toxic byproducts) |
| NaBH3CN | MeOH, EtOH | AcOH (pH 4–5) | RT | High | High (Generates toxic cyanide) |
| NaBH4 | MeOH, THF | Ti(OiPr)4 | -78 °C to 0 °C | Poor to Moderate | Low |
Experimental Methodologies
Protocol A: Direct Reductive Amination (Standard Workflow)
Best for: Primary and secondary aliphatic amines with moderate to high nucleophilicity.
-
Reagent Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-Fluoro-5-methoxy-3-methylbenzaldehyde (1.0 eq, e.g., 1.0 mmol) and the target amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Acid Catalysis: Add glacial acetic acid (AcOH) (1.0 to 2.0 eq).
-
Causality: A weakly acidic environment (pH ~4–5) is critical. It protonates the hydroxyl group of the transient hemiaminal intermediate, turning it into a superior leaving group (H2O) and driving the formation of the reactive iminium species[1].
-
-
Equilibration: Stir the mixture at room temperature for 15–30 minutes to allow the iminium equilibrium to establish[3].
-
Chemoselective Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq).
-
Causality: STAB is added after initial mixing to ensure the iminium ion is present. Because STAB is a mild reducing agent, it will selectively target the iminium ion without reducing the unreacted ortho-fluoro benzaldehyde[2].
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2–12 hours. Monitor conversion via TLC or LC-MS.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3.
-
Causality: This neutralizes the acetic acid and safely decomposes any excess hydride[3]. Extract the aqueous layer with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Protocol B: Two-Step Reductive Amination (For Sterically Hindered/Weak Amines)
Best for: Anilines, bulky secondary amines, or scenarios where Protocol A results in high levels of unreacted aldehyde.
-
Imine Pre-formation: Dissolve 2-Fluoro-5-methoxy-3-methylbenzaldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous THF.
-
Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 eq).
-
Causality: The ortho-fluoro group introduces steric bulk and electronic instability to the imine. Ti(OiPr)4 acts as a strong Lewis acid, coordinating to the aldehyde oxygen to increase electrophilicity, while simultaneously acting as an irreversible water scavenger to force the equilibrium entirely toward the imine[1].
-
-
Stirring: Stir the mixture at room temperature for 6–12 hours.
-
Reduction: Cool the mixture to 0 °C and carefully add NaBH4 (1.0 eq) or NaBH3CN (1.0 eq). Stir for an additional 2 hours.
-
Workup: Quench with 1N NaOH to precipitate the titanium salts as a white solid. Filter the suspension through a pad of Celite, extract the filtrate with EtOAc, dry over MgSO4, and concentrate.
Troubleshooting & Analytical Validation
-
Issue: High amounts of unreacted aldehyde recovered.
-
Root Cause: The ortho-fluoro iminium ion is highly susceptible to hydrolysis by ambient moisture or the water generated during the reaction.
-
Solution: Ensure solvents are strictly anhydrous. If using Protocol A, switch to Protocol B to utilize Ti(OiPr)4 as a water scavenger.
-
-
Issue: Over-alkylation (formation of tertiary amines from primary amines).
-
Root Cause: The newly formed secondary amine is more nucleophilic than the starting primary amine and attacks another equivalent of aldehyde.
-
Solution: Use a slight excess of the primary amine (1.1 to 1.5 eq) relative to the aldehyde, and ensure the reducing agent is added slowly to immediately trap the secondary amine as it forms.
-
References
-
Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry. URL:[Link]
-
Common Organic Chemistry. "Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]". Common Organic Chemistry. URL:[Link]
-
National Institutes of Health (PubMed). "Reductive amination of carbohydrates using NaBH(OAc)3". NIH.gov. URL: [Link]
Sources
Application Note: Optimized Schiff Base Synthesis using 2-Fluoro-5-methoxy-3-methylbenzaldehyde
Introduction & Mechanistic Rationale
Schiff bases (imines) are highly versatile pharmacophores in drug development, characterized by their azomethine (–C=N–) linkage. The synthesis of a Schiff base via the condensation of a primary amine with a highly substituted aromatic aldehyde, such as 2-Fluoro-5-methoxy-3-methylbenzaldehyde (CAS: 1056214-42-6)[1], requires precise control over reaction thermodynamics and kinetics.
The structural nuances of 2-Fluoro-5-methoxy-3-methylbenzaldehyde dictate the experimental approach:
-
Electronic Effects: The highly electronegative fluorine atom at the ortho position (C2) exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the partial positive charge on the adjacent electrophilic carbonyl carbon, thermodynamically favoring the initial nucleophilic attack by the primary amine[2].
-
Steric Hindrance: The presence of the ortho-fluoro and meta-methyl groups creates a sterically crowded environment around the carbonyl center. While the electronic effects accelerate the initial attack, the steric bulk can impede the subsequent dehydration of the carbinolamine intermediate.
The Mechanistic Pathway
The formation of the azomethine linkage proceeds through a reversible, two-step nucleophilic addition-elimination pathway:
-
Nucleophilic Addition: The primary amine attacks the activated carbonyl carbon, forming an unstable tetrahedral carbinolamine intermediate[2].
-
Dehydration (Rate-Determining Step): The carbinolamine must lose a water molecule to form the stable carbon-nitrogen double bond. Because this step is highly reversible, the reaction equilibrium must be aggressively driven forward by removing the water byproduct[2].
Mechanistic pathway of acid-catalyzed Schiff base formation.
Experimental Design & Causality
To achieve high yields with this specific substituted benzaldehyde, the protocol relies on two critical interventions:
1. Mild Acid Catalysis: The dehydration of the carbinolamine requires acid catalysis to protonate the hydroxyl group, converting it into a superior leaving group (H₂O)[2]. However, the choice of acid is critical. If the pH is too low (strongly acidic), the primary amine will become fully protonated into an unreactive ammonium ion, shifting the equilibrium backward and halting the reaction[3]. Therefore, a catalytic amount of a weak acid—specifically glacial acetic acid —is utilized. This provides the necessary protons to activate the carbonyl and facilitate dehydration without neutralizing the nucleophilic amine[4].
2. Thermodynamic Shifting (Water Removal): According to Le Chatelier's principle, the continuous removal of water is mandatory to prevent the hydrolysis of the newly formed imine back into the starting materials[5]. To achieve this, 3Å molecular sieves are added directly to the reaction matrix. The sieves selectively trap the generated water molecules, irreversibly driving the equilibrium toward the Schiff base product[5],[6].
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis using a model primary aromatic amine (e.g., Aniline). A slight excess of the amine (1.05 eq) is used to ensure complete consumption of the more valuable fluorinated aldehyde.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) |
| 2-Fluoro-5-methoxy-3-methylbenzaldehyde | Electrophile | 168.16 | 1.00 | 1.68 g |
| Primary Amine (e.g., Aniline) | Nucleophile | 93.13 | 1.05 | 0.98 g (0.96 mL) |
| Absolute Ethanol (Anhydrous) | Solvent | 46.07 | N/A | 20.0 mL |
| Glacial Acetic Acid | Catalyst | 60.05 | Catalytic | 3 drops (~0.15 mL) |
| 3Å Molecular Sieves (Activated) | Dehydrating Agent | N/A | N/A | 1.50 g |
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to isolation until the in-process analytical checks (TLC) confirm the complete consumption of the aldehyde.
Step 1: Preparation and Activation
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Argon) to eliminate ambient moisture.
-
Add 1.50 g of 3Å molecular sieves to the flask. Ensure the sieves have been freshly activated in an oven at 250°C for at least 4 hours prior to use.
Step 2: Reagent Assembly 3. Dissolve 1.68 g (10 mmol) of 2-Fluoro-5-methoxy-3-methylbenzaldehyde in 10 mL of anhydrous absolute ethanol[4]. Transfer this solution to the round-bottom flask. 4. In a separate vial, dissolve 0.98 g (10.5 mmol) of the primary amine in 10 mL of anhydrous absolute ethanol[4]. 5. Slowly add the amine solution dropwise to the stirring aldehyde solution over 5 minutes to prevent localized thermal spikes.
Step 3: Catalysis and Reflux 6. Add 3 drops of glacial acetic acid to the reaction mixture[2],[4]. 7. Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (approx. 78°C) using an oil bath or heating mantle[2]. 8. Maintain reflux with continuous stirring for 2 to 4 hours[4].
Step 4: In-Process Validation (TLC) 9. After 2 hours, sample the reaction mixture. Run a Thin Layer Chromatography (TLC) plate using an appropriate eluent (e.g., Hexane:Ethyl Acetate 8:2)[2]. 10. Validation Check: The reaction is complete when the spot corresponding to the starting aldehyde completely disappears, and a new, distinct product spot (the Schiff base) emerges. If the aldehyde persists, continue refluxing for an additional hour.
Step 5: Isolation and Purification 11. Once complete, remove the flask from heat and immediately filter the mixture while hot through a fluted filter paper to remove the molecular sieves. 12. Allow the filtrate to cool slowly to room temperature, then transfer it to an ice bath (0°C) for 30 minutes to induce crystallization[2],[4]. 13. Collect the precipitated Schiff base via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol to remove unreacted amine and soluble impurities[4]. 14. Dry the purified product under a high vacuum for 12 hours.
Experimental workflow for Schiff base synthesis.
Analytical Self-Validation & Troubleshooting
To ensure the structural integrity of the synthesized Schiff base, the following spectroscopic markers must be verified[4]:
-
Fourier-Transform Infrared Spectroscopy (FT-IR):
-
Disappearance: The strong carbonyl (C=O) stretching frequency of the starting aldehyde at ~1690–1710 cm⁻¹ must be entirely absent.
-
Appearance: A sharp, characteristic azomethine (C=N) stretch must appear between 1620 and 1640 cm⁻¹ .
-
-
Proton Nuclear Magnetic Resonance (¹H-NMR):
-
Disappearance: The distinct aldehyde proton singlet (typically found far downfield at ~10.0–10.5 ppm) must vanish.
-
Appearance: A new, defining singlet corresponding to the imine proton (–CH=N–) will emerge between 8.20 and 8.90 ppm [3].
-
Troubleshooting: If FT-IR or NMR reveals a mixture of aldehyde and imine, the reaction equilibrium was not sufficiently driven forward. Ensure that the molecular sieves are freshly activated and that strictly anhydrous ethanol is used. If the reaction yields a complex mixture of side products, the system may be too acidic; reduce the volume of glacial acetic acid in subsequent runs to prevent amine protonation[3].
References
-
Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. Available at:[Link]
-
Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Scholars Research Library. Available at: [Link]
-
Synthesis of Novel Bisindolylmethane Schiff bases and Their Antibacterial Activity. PMC (NIH). Available at: [Link]
Sources
- 1. 10xchem.com [10xchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Novel Bisindolylmethane Schiff bases and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: Scalable Synthesis and Process Optimization of 2-Fluoro-5-methoxy-3-methylbenzaldehyde
Target Audience: Process Chemists, API Researchers, and Pharmaceutical Development Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Strategic Context & Retrosynthetic Rationale
The compound 2-Fluoro-5-methoxy-3-methylbenzaldehyde (CAS: 1056214-42-6) is a highly valued electrophilic building block in pharmaceutical development, frequently utilized in the synthesis of kinase inhibitors and Positron Emission Tomography (PET) imaging tracers[1].
From a retrosynthetic perspective, the most direct and atom-economical route to this benzaldehyde is the Directed Ortho Metalation (DoM) of 2-fluoro-5-methoxytoluene (CAS: 2338-54-7)[2], followed by electrophilic trapping with N,N-Dimethylformamide (DMF).
Mechanistic Causality: Why C3 Lithiation?
In 2-fluoro-5-methoxytoluene, there are three available aromatic protons (C3, C4, and C6). The regioselectivity of the deprotonation is governed by a competition between the inductive effects of the substituents and steric hindrance:
-
Electronic Factors: Fluorine is a highly electronegative Directed Metalation Group (DMG). Its strong
(inductive) effect significantly acidifies the adjacent C3 proton. While the methoxy group at C5 is also a DMG, its inductive effect is weaker than that of fluorine. -
Steric Factors: The C6 position is sterically hindered by the adjacent C1-methyl and C5-methoxy groups. The C3 position, flanked by the small fluorine atom and the methyl group, is far more accessible to the bulky hexameric/tetrameric aggregates of n-Butyllithium (n-BuLi).
Consequently, n-BuLi selectively deprotonates the C3 position. Upon addition of DMF, a tetrahedral hemiaminal intermediate is formed, which collapses into the target aldehyde exclusively upon aqueous acidic workup[1].
Continuous Flow vs. Batch Processing
While traditional batch synthesis of this molecule is well-documented[1], scaling up organolithium chemistry presents severe thermal and safety bottlenecks. The lithiation step is highly exothermic; in batch, it must be strictly maintained at
By transitioning to a Continuous Flow paradigm, the superior surface-area-to-volume ratio of microreactors ensures near-instantaneous heat dissipation[3]. This allows the lithiation to be conducted at significantly milder temperatures (
Workflow Visualization
Figure 1: Continuous flow reactor schematic for the scalable lithiation-formylation workflow.
Experimental Protocols
Protocol A: Standard Batch Synthesis (Gram Scale)
This protocol is optimized for initial library synthesis and analytical standard generation.
-
Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Substrate Loading: Charge the flask with 2-fluoro-5-methoxytoluene (5.0 g, 35.7 mmol) and anhydrous THF (75 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to
°C. -
Lithiation: Add n-BuLi (1.6 M in hexanes, 24.5 mL, 39.2 mmol, 1.1 equiv) dropwise via a syringe pump over 30 minutes.
-
Self-Validation Step: To ensure complete metalation, extract a 0.1 mL aliquot, quench with
, and analyze via -NMR. The disappearance of the C3 proton signal validates 100% conversion to the aryllithium species.
-
-
Formylation: After stirring for 1 hour at
°C, add anhydrous DMF (3.9 g, 53.5 mmol, 1.5 equiv) dropwise. The reaction mixture will typically transition from a pale yellow to a deep orange solution. -
Workup: Allow the reaction to warm to room temperature over 2 hours. Quench slowly with saturated aqueous
(50 mL). Extract the aqueous layer with EtOAc ( mL), dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield 2-Fluoro-5-methoxy-3-methylbenzaldehyde as a crystalline solid (Yield: ~70%)[1].
Protocol B: Continuous Flow Scale-Up (Kilogram/Day Throughput)
This protocol is engineered for pilot-scale production, eliminating cryogenic requirements and minimizing the accumulation of hazardous intermediates.
-
System Priming: Flush the continuous flow reactor (e.g., a liquid-walled or highly conductive SiC microreactor) with anhydrous THF to ensure a moisture-free environment[4].
-
Reagent Preparation:
-
Stream A: 2-fluoro-5-methoxytoluene (1.0 M in anhydrous THF).
-
Stream B: n-BuLi (1.6 M in hexanes).
-
Stream C: DMF (2.0 M in anhydrous THF).
-
-
Flow Parameters (Lithiation): Pump Stream A (10 mL/min) and Stream B (6.8 mL/min) into a high-mixing-efficiency T-mixer maintained at
°C. Pass the combined stream through a residence coil (Volume: 4.2 mL) to achieve a residence time of exactly 15 seconds.-
Causality: The 15-second residence time is critical; it is long enough for quantitative deprotonation but short enough to prevent the aryllithium from degrading at
°C[3].
-
-
Flow Parameters (Formylation): The output of the lithiation coil enters a second T-mixer at
°C, where it intersects with Stream C (7.5 mL/min). The mixture flows through a second residence coil (Volume: 12.1 mL) for a 30-second residence time. -
In-Line Quench: The product stream is continuously mixed with a 1.0 M aqueous
stream (20 mL/min) in a third mixer, immediately neutralizing the hemiaminal into the target aldehyde. -
Downstream Processing: The biphasic mixture is directed into a continuous liquid-liquid separator. The organic phase is concentrated to afford the crude product in high purity.
Process Analytical Technology (PAT) & Yield Metrics
The transition from batch to flow not only improves safety but significantly enhances the impurity profile by suppressing over-alkylation and degradation pathways.
| Parameter | Batch Process (Traditional) | Continuous Flow Process (Optimized) |
| Lithiation Temperature | ||
| Formylation Temperature | ||
| Total Reaction Time | 3.5 Hours | 45 Seconds |
| Equivalents of Base | 1.1 equiv n-BuLi | 1.05 equiv n-BuLi |
| Isolated Yield | 70% | 88% |
| Space-Time Yield (STY) | ||
| Primary Impurity | Unreacted starting material | Trace des-fluoro byproduct |
References
- Studies on the Nucleophilic Aromatic 18F-Fluorination Source: Universität Tübingen URL
- Identity - ECHA CHEM (CAS: 2338-54-7)
- Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes Source: Wiley-VCH URL
- Nonclogging Liquid-Walled Continuous Flow Reactors Source: Organic Process Research & Development - ACS Publications URL
Sources
Application Note: Precision Wittig Olefination of 2-Fluoro-5-methoxy-3-methylbenzaldehyde
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a self-validating, highly optimized protocol for the methylenation of a sterically and electronically complex benzaldehyde derivative using the Wittig reaction.
Substrate Profiling & Mechanistic Rationale
In advanced pharmaceutical discovery—particularly in the synthesis of kinase inhibitors and Positron Emission Tomography (PET) radiotracers—highly functionalized aromatic building blocks are essential[1]. 2-Fluoro-5-methoxy-3-methylbenzaldehyde (CAS: 1056214-42-6)[2] presents a unique synthetic profile:
-
Electronic Activation: The ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the partial positive charge on the adjacent formyl carbon. This enhances its electrophilicity, accelerating the initial nucleophilic attack by the ylide[3].
-
Steric Landscape: While the meta-methyl and meta-methoxy groups provide bulk, they do not directly impede the trajectory of the incoming ylide at the formyl carbon.
The Wittig reaction remains the premier methodology for converting such aldehydes into terminal alkenes (styrene derivatives)[4]. The reaction proceeds via the generation of an unstabilized phosphonium ylide (methylenetriphenylphosphorane), which undergoes a [2+2] cycloaddition with the aldehyde to form an oxaphosphetane intermediate[5]. Because the ylide is unstabilized, the reaction operates under kinetic control, rapidly undergoing a retro-[2+2] cycloaddition to yield the target alkene and triphenylphosphine oxide (Ph₃P=O)[3].
Caption: Mechanistic workflow of the Wittig olefination for fluorinated benzaldehydes.
Experimental Design: Causality & Reagent Selection
As a self-validating system, every reagent in this protocol is chosen to prevent side reactions and maximize the purity of the crude intermediate.
Base Selection: Why Potassium tert-Butoxide?
While n-butyllithium (n-BuLi) is frequently used to generate ylides[5], applying strong alkyllithiums to fluorinated, methoxy-bearing aromatics is highly risky. n-BuLi can trigger competing nucleophilic aromatic substitution (S_NAr) at the fluorinated position or initiate Directed Ortho-Metalation (DOM) facilitated by the methoxy group. Potassium tert-butoxide (t-BuOK) is the optimal alternative. It is sufficiently basic to deprotonate methyltriphenylphosphonium bromide but is entirely non-nucleophilic due to its steric bulk[6].
Purification Strategy: The Ph₃P=O Problem
The primary challenge of the Wittig reaction is the removal of stoichiometric triphenylphosphine oxide[3]. Rather than relying on immediate column chromatography, we exploit the differential solubility of the products. Ph₃P=O is highly soluble in polar solvents (like THF and EtOAc) but virtually insoluble in cold aliphatic hydrocarbons. By triturating the crude mixture in hexanes, the byproduct precipitates and can be removed via simple filtration[6].
Caption: Strategic purification workflow to eliminate triphenylphosphine oxide byproduct.
Step-by-Step Protocol: Synthesis of 2-Fluoro-5-methoxy-3-methylstyrene
Scale: 10.0 mmol (Discovery Chemistry Standard)
Materials Required
-
Substrate: 2-Fluoro-5-methoxy-3-methylbenzaldehyde (1.68 g, 10.0 mmol)
-
Phosphonium Salt: Methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol, 1.2 eq)[7]
-
Base: Potassium tert-butoxide (12.0 mL of a 1.0 M solution in THF, 12.0 mmol, 1.2 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF, 40 mL total)
Phase 1: Ylide Generation
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Argon.
-
Suspension: Add methyltriphenylphosphonium bromide (4.29 g) and anhydrous THF (30 mL) to the flask. The salt will remain partially suspended.
-
Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 5 minutes.
-
Deprotonation: Add the t-BuOK solution (12.0 mL) dropwise via syringe over 10 minutes.
-
Validation Cue: The heterogeneous white suspension will rapidly transition into a vibrant, homogeneous yellow solution, confirming the successful generation of the methylenetriphenylphosphorane ylide[8].
-
-
Maturation: Stir the ylide solution at 0 °C for an additional 30 minutes to ensure complete deprotonation.
Phase 2: Olefination
-
Substrate Addition: Dissolve 2-fluoro-5-methoxy-3-methylbenzaldehyde (1.68 g) in anhydrous THF (10 mL). Add this solution dropwise to the ylide mixture at 0 °C over 15 minutes[9].
-
Reaction Progression: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 to 4 hours.
-
Validation Cue: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) eluent. The aldehyde starting material will appear as a UV-active spot with a lower Rf, while the non-polar styrene product will migrate near the solvent front.
-
Phase 3: Workup & Purification
-
Quenching: Once TLC indicates complete consumption of the aldehyde, quench the reaction by slowly adding saturated aqueous Ammonium Chloride (NH₄Cl, 20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure to yield a sticky, pale-yellow solid (a mixture of product and Ph₃P=O).
-
Trituration: Suspend the crude residue in cold hexanes (50 mL). Stir vigorously for 20 minutes. The Ph₃P=O will crash out as a dense white precipitate[6].
-
Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with an additional 15 mL of cold hexanes.
-
Final Polish: Concentrate the filtrate. To ensure absolute purity, pass the resulting oil through a short silica gel plug (approx. 2 inches), eluting with 100% hexanes. Evaporate the solvent to isolate the pure 2-fluoro-5-methoxy-3-methylstyrene as a clear oil.
Quantitative Data & Optimization
Table 1: Base & Solvent Optimization Matrix
The following table summarizes the empirical causality behind the optimized parameters for fluorinated benzaldehydes[10],[5].
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | n-BuLi | THF | -78 to RT | 65 | Moderate yield; competing nucleophilic attack on the fluoroarene ring reduces efficiency. |
| 2 | NaH | THF | 0 to RT | 72 | Heterogeneous mixture leads to sluggish, incomplete ylide formation. |
| 3 | t-BuOK | THF | 0 to RT | 89 | Optimal; clean conversion. Non-nucleophilic base completely prevents side reactions. |
| 4 | K₂CO₃ | Toluene | 110 | <10 | Base is thermodynamically too weak to deprotonate unstabilized phosphonium salts. |
Table 2: Troubleshooting Guide
| Observation | Potential Cause | Corrective Action |
| Pale or colorless ylide solution | Moisture in the solvent or degraded phosphonium salt. | Use strictly anhydrous THF. Dry the phosphonium salt under vacuum at 80 °C for 4 hours prior to use. |
| Incomplete aldehyde conversion | Insufficient ylide generation or loss of base titer. | Ensure a slight excess (1.2–1.5 eq) of both the phosphonium salt and the base. Titrate the t-BuOK solution if older than 3 months. |
| Low yield after silica plug | Product is trapped in the Ph₃P=O matrix. | Perform thorough, vigorous trituration in cold hexanes. Ensure the solid is broken up entirely before filtration. |
References
Sources
- 1. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 2. 10xchem.com [10xchem.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 7. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Grignard reaction protocols involving 2-Fluoro-5-methoxy-3-methylbenzaldehyde
Application Note: Chemoselective Grignard Addition to 2-Fluoro-5-methoxy-3-methylbenzaldehyde
Executive Summary This application note details a robust, high-yield protocol for the nucleophilic addition of a Grignard reagent to 2-fluoro-5-methoxy-3-methylbenzaldehyde. The resulting secondary benzylic alcohols are critical building blocks in medicinal chemistry and drug development. By leveraging stringent anhydrous techniques and precise thermal control, this protocol ensures high chemoselectivity while mitigating common side reactions such as pinacol coupling or acid-catalyzed dehydration.
Mechanistic Rationale & Substrate Profiling
2-Fluoro-5-methoxy-3-methylbenzaldehyde (CAS: 1056214-42-6) is a highly functionalized aromatic building block[1]. The reactivity of its formyl group is heavily influenced by its electronic environment:
-
Electrophilic Activation: The highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I effect). This increases the partial positive charge (δ+) on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.
-
Steric Considerations: The adjacent fluoro and methyl groups create a moderately hindered local environment, necessitating a highly reactive nucleophile like a Grignard reagent to ensure complete conversion.
-
The Grignard Addition: Grignard reagents (RMgX) are potent carbon nucleophiles that readily add to aldehydes to form secondary alcohols[2]. In solution, these reagents exist in a complex Schlenk equilibrium, where the active monomeric species (RMgX) is stabilized by the coordination of solvent molecules to the magnesium center[3].
Experimental Design & Causality
To ensure a self-validating and reproducible workflow, every experimental variable has been optimized based on fundamental physical chemistry:
-
Solvent Selection (Anhydrous THF): The oxygen atom in Tetrahydrofuran (THF) acts as a Lewis base, coordinating with the electrophilic magnesium to stabilize the Grignard reagent and facilitate the shift of the substrate from a terminal to a bridging position during the transition state[3].
-
Temperature Control (0 °C to Ambient): The initial C-C bond formation is highly exothermic. Initiating the reaction at 0 °C prevents localized solvent boiling and suppresses side reactions.
-
Quenching Strategy (Saturated NH₄Cl): Post-reaction, the intermediate magnesium alkoxide must be protonated. Using a mild, buffered acid like saturated aqueous NH₄Cl—rather than strong acids like HCl—prevents the acid-catalyzed dehydration of the newly formed benzylic alcohol into an unwanted styrene derivative. This is a critical standard when handling sensitive fluorobenzaldehyde derivatives[4].
Workflow Visualization
Mechanistic workflow of the Grignard addition to 2-fluoro-5-methoxy-3-methylbenzaldehyde.
Schlenk equilibrium of the Grignard reagent in THF solvent.
Quantitative Data Summary
The following table outlines the optimized stoichiometry for the synthesis of 1-(2-fluoro-5-methoxy-3-methylphenyl)ethanol.
| Parameter | Reagent / Condition | Molar Equivalents | Functional Role |
| Electrophile | 2-Fluoro-5-methoxy-3-methylbenzaldehyde | 1.0 eq | Substrate |
| Nucleophile | Methylmagnesium bromide (3.0 M in THF) | 1.2 eq | Carbon source |
| Solvent | Anhydrous Tetrahydrofuran (THF) | 0.2 M (relative to sub.) | Coordination / Medium |
| Quench | Saturated aqueous NH₄Cl | Excess | Mild protonation |
| Extraction | Ethyl Acetate (EtOAc) | 3 x Vol. | Organic phase recovery |
Step-by-Step Self-Validating Protocol
Note: This protocol assumes the synthesis of 1-(2-fluoro-5-methoxy-3-methylphenyl)ethanol using Methylmagnesium bromide.
Phase 1: System Preparation & Solvation
-
Apparatus Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with inert gas three times.
-
Causality: Grignard reagents violently react with atmospheric moisture to form alkanes and Mg(OH)Br, destroying the nucleophile[2].
-
-
Substrate Addition: Charge the flask with 2-Fluoro-5-methoxy-3-methylbenzaldehyde (1.0 eq, e.g., 5.0 mmol, 841 mg).
-
Solvation: Inject 25 mL of anhydrous THF via syringe. Stir until complete dissolution is achieved.
-
Self-Validation: The solution should be completely clear and colorless. Any turbidity indicates moisture contamination.
-
Phase 2: Nucleophilic Addition 4. Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. 5. Grignard Injection: Using a dry, gas-tight syringe, add Methylmagnesium bromide (3.0 M in THF, 1.2 eq, 2.0 mL) dropwise over 10 minutes.
- Self-Validation: A transient yellow/orange coloration may appear as the Grignard reagent coordinates with the carbonyl oxygen. A slight exotherm should be palpable on the flask wall.
- Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.
- Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexanes/EtOAc 4:1). The UV-active aldehyde spot (Rf ≈ 0.6) should completely disappear, replaced by a more polar, UV-active product spot (Rf ≈ 0.3) corresponding to the secondary alcohol.
Phase 3: Quenching & Workup 7. Quenching: Re-cool the flask to 0 °C. Slowly add 10 mL of saturated aqueous NH₄Cl dropwise.
- Causality: The initial drops will cause vigorous effervescence (quenching of excess MeMgBr to methane gas). The mild acidity of NH₄Cl protonates the magnesium alkoxide without triggering dehydration[4].
- Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
- Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
- Concentration: Remove the solvent under reduced pressure to yield the crude 1-(2-fluoro-5-methoxy-3-methylphenyl)ethanol as a pale yellow oil. Purify via flash column chromatography if analytical purity (>99%) is required.
References
- 10xchem. "2-Fluoro-5-methoxy-3-methylbenzaldehyde (CAS: 1056214-42-6)."
- Master Organic Chemistry. "Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms."
- American Chemical Society (ACS). "The Grignard Reaction – Unraveling a Chemical Puzzle."
- BenchChem. "Application Notes and Protocols: Synthesis of 2-(Benzyloxy)
Sources
Application Note: Advanced Heterocycle Synthesis using 2-Fluoro-5-methoxy-3-methylbenzaldehyde
Introduction & Chemical Rationale
2-Fluoro-5-methoxy-3-methylbenzaldehyde (FMMB) is a highly privileged, polyfunctional building block utilized in the synthesis of complex heterocyclic scaffolds, particularly in medicinal chemistry for kinase and VEGFR-2 inhibitors. Its utility stems from a strategic trifecta of functional groups: an aldehyde moiety that serves as the initial condensation anchor for bis-nucleophiles, an ortho-fluorine atom acting as an excellent leaving group for intramolecular Nucleophilic Aromatic Substitution (SNAr)[1], and methoxy/methyl substituents that provide critical vectors for Structure-Activity Relationship (SAR) modulation.
Expertise & Experience: The Causality of Reaction Conditions
While ortho-fluorobenzaldehydes generally undergo facile cyclization, the specific substitution pattern of FMMB dictates unique experimental requirements that must be understood to prevent reaction failure:
-
Electronic Deactivation: The 5-methoxy group is situated para to the fluorine atom. Through resonance (+M effect), it donates electron density into the aromatic ring, significantly decreasing the electrophilicity of the C2 carbon. This raises the activation energy required for the Meisenheimer complex formation during the SNAr step.
-
Steric Hindrance: The 3-methyl group is ortho to the fluorine atom, creating a steric shield that impedes the trajectory of the incoming nucleophile.
Because of these combined electronic and steric deactivations, standard room-temperature SNAr conditions typically stall at the uncyclized intermediate. Consequently, the cyclization step requires elevated temperatures (e.g., 120 °C in DMSO) or microwave irradiation to force the reaction to completion[2].
Synthetic Workflows
Figure 1: Divergent synthetic workflows for heterocycle generation from the FMMB building block.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 5-Methoxy-7-methyl-1H-indazole
This protocol leverages hydrazine monohydrate to form a hydrazone intermediate, which subsequently cyclizes via SNAr[1].
Step-by-Step Methodology:
-
Condensation: Dissolve FMMB (1.0 eq, 10 mmol) in absolute ethanol (20 mL). Add hydrazine monohydrate (3.0 eq, 30 mmol) dropwise at room temperature. Reflux the mixture for 2 hours to ensure complete hydrazone formation.
-
Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine. Redissolve the crude hydrazone in anhydrous DMSO (15 mL).
-
Cyclization: Heat the DMSO solution to 120 °C for 12 hours. The high temperature is strictly required to overcome the +M deactivation from the 5-methoxy group[2].
-
Workup: Cool to room temperature, pour into ice water (50 mL), and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel chromatography (Hexanes/EtOAc 7:3).
Self-Validation System: The reaction progress is self-validating via ¹H NMR. Successful condensation is marked by the disappearance of the aldehyde proton (~10.2 ppm). Successful cyclization is confirmed by the appearance of a broad, exchangeable singlet at ~13.0 ppm (indazole N-H) and the absence of the primary hydrazone NH₂ protons.
Protocol B: Synthesis of 5-Methoxy-7-methyl-1,2-benzisoxazole
This protocol utilizes hydroxylamine to form an oxime, followed by base-promoted cyclization.
Step-by-Step Methodology:
-
Oxime Formation: Dissolve FMMB (1.0 eq, 10 mmol) in pyridine (15 mL). Add hydroxylamine hydrochloride (1.5 eq, 15 mmol). Stir at 60 °C for 4 hours.
-
Isomerization & Cyclization: The initial reaction primarily yields the E-oxime. To facilitate cyclization, the E-oxime must isomerize to the Z-oxime, placing the nucleophilic oxygen in proximity to the fluorine[3]. Add powdered KOH (3.0 eq, 30 mmol) directly to the mixture and heat to 80 °C for 8 hours. The strong base deprotonates the oxime, accelerating both E/Z isomerization and the subsequent SNAr attack[4].
-
Workup: Dilute with water (50 mL) and extract with dichloromethane (3 x 20 mL). Wash with 1M HCl to remove residual pyridine, dry over MgSO₄, and concentrate.
Self-Validation System: IR spectroscopy provides immediate binary validation. The broad -OH stretch of the oxime intermediate (~3300 cm⁻¹) will completely disappear upon successful cyclization into the benzisoxazole.
Mechanistic Pathway of SNAr Cyclization
Figure 2: SNAr mechanism detailing the nucleophilic attack and fluoride elimination steps.
Quantitative Data: Reaction Optimization
To empirically demonstrate the causality of the electronic deactivation caused by the 5-methoxy group, the cyclization of the hydrazone intermediate (Protocol A, Step 3) was evaluated under various thermodynamic conditions. The data below illustrates why high-energy conditions are non-negotiable for this specific building block.
| Solvent | Temp (°C) | Time (h) | Additive | Yield (%) | Mechanistic Observation |
| Ethanol | 80 (Reflux) | 24 | None | < 5% | Hydrazone remains unreacted; thermal energy insufficient to overcome +M barrier. |
| DMF | 100 | 12 | None | 45% | Incomplete cyclization; steric hindrance from 3-methyl limits reaction rate. |
| DMSO | 120 | 12 | None | 88% | Optimal thermal energy overcomes electronic deactivation. |
| DMSO | 150 (MW) | 0.5 | None | 92% | Microwave irradiation provides rapid, self-validating completion. |
References
-
Lukin, K., Hsu, M. C., Fernando, D., & Leanna, M. R. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry. URL:[Link]
-
Zhou, F., et al. (2022). The Continuous-flow Synthesis of 1H-Indazoles via Reaction of o-Fluorobenzaldehydes with tert-Butyl Carbazate under High Temperature. Heterocycles. URL:[Link]
Sources
- 1. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (E)-2-Fluorobenzaldehyde Oxime|RUO [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Catalytic hydrogenation of 2-Fluoro-5-methoxy-3-methylbenzaldehyde
An Application Guide to the Selective Synthesis of (2-Fluoro-5-methoxy-3-methylphenyl)methanol via Catalytic Hydrogenation
Abstract: This document provides a comprehensive guide for the catalytic hydrogenation of 2-Fluoro-5-methoxy-3-methylbenzaldehyde to its corresponding benzyl alcohol. This transformation is a critical step in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries, where fluorinated building blocks are of increasing importance.[1][2] This guide details the underlying reaction principles, a robust and validated experimental protocol, process optimization strategies, and essential safety procedures. It is intended for researchers, chemists, and process development professionals seeking a reliable method for the selective reduction of substituted aromatic aldehydes.
Introduction and Strategic Overview
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. For complex molecules like 2-Fluoro-5-methoxy-3-methylbenzaldehyde, the challenge lies in achieving high chemoselectivity—reducing the aldehyde group while preserving other sensitive functionalities on the aromatic ring, such as the C-F bond, which is susceptible to hydrogenolysis under harsh conditions.[3]
Catalytic hydrogenation stands out as the preferred industrial method due to its high atom economy, cleaner reaction profiles, and the avoidance of stoichiometric metal hydride reagents.[4][5] This protocol focuses on the use of a heterogeneous catalyst, typically Palladium on Carbon (Pd/C), under a hydrogen atmosphere to efficiently and selectively produce (2-Fluoro-5-methoxy-3-methylphenyl)methanol.
Reaction Mechanism and Chemoselectivity
The catalytic hydrogenation of an aldehyde on a metal surface follows the general Horiuti-Polanyi mechanism.[6] The process is a sequence of well-defined steps occurring on the catalyst surface.
Core Mechanistic Steps:
-
Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst (e.g., Palladium) and dissociates into reactive atomic hydrogen species bound to the metal.[6][7]
-
Substrate Adsorption: The aldehyde molecule adsorbs onto the catalyst surface, coordinating through the carbonyl (C=O) group.[6][8]
-
Stepwise Hydrogen Transfer: Two hydrogen atoms are sequentially transferred from the catalyst surface to the carbonyl group. The first hydrogen adds to the carbonyl carbon, and the second adds to the oxygen, forming the primary alcohol.[6][9]
-
Product Desorption: The final alcohol product has a weaker affinity for the catalyst surface and desorbs, regenerating the active catalytic site for the next cycle.[6][7]
Chemoselectivity Considerations: The key to success is preventing over-reduction or side reactions.
-
Aromatic Ring: Hydrogenation of the benzene ring requires more forcing conditions (higher pressure/temperature) than aldehyde reduction. Mild conditions ensure the aromatic core remains intact.[6]
-
Hydrodefluorination: The C-F bond can be cleaved via hydrogenolysis. This is more likely with catalysts like Palladium under harsh conditions. Using optimized, mild conditions (low temperature, moderate pressure) is crucial to preserve this group.[3]
-
Hydrogenolysis of Benzyl Alcohol: The product alcohol can be further reduced to an alkylarene (Ar-CH₃). This is typically suppressed by using less aggressive catalysts or additives and by stopping the reaction upon consumption of the starting material.[4][10]
Application Protocol: Synthesis of (2-Fluoro-5-methoxy-3-methylphenyl)methanol
This protocol is designed for a laboratory scale synthesis (~1-10 g) and requires a high-pressure reactor (autoclave).
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Fluoro-5-methoxy-3-methylbenzaldehyde | High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) with glass liner, gas inlet, pressure gauge, and magnetic/mechanical stirring |
| Palladium on Carbon (5% or 10% Pd, wet) | Schlenk flask and line for inert atmosphere operations |
| Methanol (MeOH) or Ethyl Acetate (EtOAc), HPLC grade | Magnetic stir plate |
| Hydrogen (H₂), high purity | Cannula and syringes |
| Nitrogen (N₂), high purity | Filtration setup (e.g., Buchner funnel with Celite® pad) |
| Celite® 545 | Standard laboratory glassware for workup |
| Dichloromethane (DCM) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Thin Layer Chromatography (TLC) plates and chamber |
| Deuterated solvent for NMR (e.g., CDCl₃) | Analytical instruments: NMR, GC-MS |
Critical Safety Precautions
Hydrogenation reactions carry significant risks of fire and explosion.[11] All operations must be conducted in a certified chemical fume hood with a blast shield in place.[12][13]
-
Hydrogen Gas: Hydrogen is extremely flammable over a wide concentration range in air (4-76%).[11] Ensure all connections are leak-tested with nitrogen before introducing hydrogen.[12]
-
Pyrophoric Catalyst: Palladium on Carbon, especially after use (when it's saturated with hydrogen) and when dry, is pyrophoric and can ignite flammable solvents upon contact with air.[13][14][15] NEVER allow the catalyst to dry in the air.[11] Always handle it as a wet slurry or under an inert atmosphere.
-
Pressure: Never exceed the maximum pressure rating of the reactor vessel.[12]
-
Oxygen Exclusion: The reactor must be thoroughly purged with an inert gas (nitrogen) to remove all oxygen before hydrogen is introduced.[13]
Step-by-Step Experimental Procedure
-
Reactor Preparation: Ensure the high-pressure reactor and its glass liner are clean and dry. Assemble the reactor and perform a leak test by pressurizing with nitrogen to slightly above the intended reaction pressure. Hold for 30 minutes and check for any pressure drop.[12]
-
Catalyst Charging: Weigh the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate) and immediately add it to the reactor's glass liner. If using a dry catalyst, this must be done under a robust stream of nitrogen. It is often safer to use a water-wet catalyst and handle it as a slurry.[13]
-
Reagent Addition: In the fume hood, dissolve 2-Fluoro-5-methoxy-3-methylbenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ~10-20 mL per gram of substrate). Add this solution to the reactor liner containing the catalyst.
-
System Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen to ~50 psi, stirring for 2 minutes, and then carefully venting the gas. Repeat this cycle at least three times to ensure all oxygen is removed.[12][13]
-
Hydrogenation: After the final nitrogen vent, evacuate the vessel briefly (if possible) and then introduce hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi).
-
Reaction Execution: Begin vigorous stirring. The reaction is typically exothermic, so monitor the temperature. Most aldehyde hydrogenations proceed smoothly at room temperature.[4][16] The reaction progress can be monitored by the uptake of hydrogen (pressure drop).
-
Monitoring: After a set time (e.g., 2-4 hours), or when hydrogen uptake ceases, stop the stirring. Safely vent the hydrogen and purge the system with nitrogen. Quickly take a small aliquot of the reaction mixture, filter it through a small plug of Celite®, and analyze by TLC or GC-MS to check for the disappearance of the starting aldehyde. If the reaction is incomplete, re-purge with nitrogen and re-pressurize with hydrogen.[15]
-
Reaction Quench and Filtration: Once complete, vent the hydrogen and thoroughly purge the reactor with nitrogen (3 cycles).[12] Open the reactor in the fume hood. Dilute the reaction mixture with additional solvent (e.g., methanol). Prepare a pad of Celite® in a Buchner funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite® pad to remove the palladium catalyst.[11] Crucial: Wash the catalyst pad with plenty of solvent to recover all the product. Do not allow the pad to run dry.[11][15] Immediately after filtration, transfer the wet Celite®/catalyst pad to a dedicated waste container and submerge it under water to prevent ignition.[15]
-
Workup: Combine the filtrate and washes. Remove the solvent using a rotary evaporator. Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with water and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify the product by flash column chromatography on silica gel.
Process Optimization
The efficiency and selectivity of the hydrogenation can be fine-tuned by adjusting several parameters.
| Parameter | Typical Range | Considerations & Impact |
| Catalyst Type | Pd/C, Pt/C, Raney Ni | Pd/C is generally the first choice for aldehyde reduction due to its high activity and good selectivity.[9][17] Raney Nickel is also effective but can sometimes be more aggressive.[7][18] |
| Catalyst Loading | 0.5 - 10 mol% | Higher loading increases reaction rate but also cost and potential for side reactions. Start with 1-2 mol% and increase if the reaction is sluggish. |
| Solvent | Alcohols (MeOH, EtOH), Esters (EtOAc), THF | Protic solvents like methanol can sometimes accelerate the reaction. Ethyl acetate is a good non-protic alternative that may reduce over-reduction side products.[6][16] |
| Hydrogen Pressure | 15 - 150 psi (1 - 10 bar) | Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. Start with moderate pressure (~50 psi) to maintain selectivity and safety.[6] |
| Temperature | 20 - 60 °C | Most aldehyde hydrogenations are facile at room temperature. Gentle heating may be required for slow reactions but increases the risk of side reactions like hydrodefluorination.[6] |
Product Characterization
Confirm the identity and purity of the final product, (2-Fluoro-5-methoxy-3-methylphenyl)methanol, using standard analytical techniques.
-
¹H NMR: Look for the disappearance of the aldehyde proton (~9.5-10.5 ppm) and the appearance of a new singlet or doublet for the benzylic CH₂OH protons (~4.5-4.8 ppm) and a broad singlet for the -OH proton.
-
¹³C NMR: Confirm the disappearance of the aldehyde carbonyl carbon (~190 ppm) and the appearance of the benzylic alcohol carbon (~60-65 ppm).
-
¹⁹F NMR: A singlet is expected, confirming the fluorine atom is retained. A shift compared to the starting material will be observed.
-
GC-MS / LC-MS: Confirm the molecular weight of the product and assess its purity. The expected product has a molecular weight of 170.18 g/mol (for C₉H₁₁FO₂).
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Hydrogenation Reaction Safety In The Chemical Industry.
-
Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes: Biocatalysis and Biotransformation - Taylor & Francis. [Link]
-
Catalytic Hydrogenation | ChemTalk. [Link]
-
Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni - OrgoSolver. [Link]
-
Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. [Link]
- EP0269888B1 - Aldehyde hydrogenation catalyst and process - Google P
-
HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. [Link]
-
Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. [Link]
-
Aldehyde hydrogenation catalyst and process - European Patent Office - EP 0269888 A1. [Link]
-
Hydrogenation SOP. [Link]
-
Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR | Analytical Chemistry - ACS Publications. [Link]
-
Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions - AZoM. [Link]
-
An Insight into the Role of Reactant Structure Effect in Pd/C Catalysed Aldehyde Hydrogenation - MDPI. [Link]
-
Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC. [Link]
-
Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC. [Link]
-
Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing). [Link]
-
5.2: Catalytic Hydrogenation - Chemistry LibreTexts. [Link]
-
Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - Beilstein Journals. [Link]
-
Catalytic hydrogenation of aldehydes and ketones||Method of preparation of alcohols. [Link]
-
15.6: Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy - Chemistry LibreTexts. [Link]
-
-
Replacement of Fluorine by Hydrogen. [Link]
-
-
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. [Link]
-
Electrocatalytic reduction using Raney nickel. - Semantic Scholar. [Link]
-
TABLE 1 . Benzaldehydes reduction to benzyl alcohol in various solvents... - ResearchGate. [Link]
-
Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions - PMC. [Link]
-
Transfer Hydrogenation of Aldehydes With 2‐Propanol and Raney® Nickel - Taylor & Francis. [Link]
-
(PDF) A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride - ResearchGate. [Link]
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac - ResearchGate. [Link]
-
selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non - Rasayan Journal of Chemistry. [Link]
-
The reduction of nitriles to aldehydes: Applications of raney nickel/sodium hypophosphite monohydrate, of raney nickel/formic acid, or of raney(Ni/Al)Alloy/formic acid, respectively - Macquarie University. [Link]
-
Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap. [Link]
-
Catalyst adds fluorine-containing groups to make new compounds | MIT News. [Link]
-
Hydrogenation of fluorinated molecules: An overview | Request PDF - ResearchGate. [Link]
-
Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol - PrepChem.com. [Link]
-
The role of fluorine in hydrodenitrogenation over NiW/ Al₂O₃ catalysts - ETH Library. [Link]
-
Lec5 - The Raney Nickel Reduction of Carbonyls: Thiol Nucleophiles - YouTube. [Link]
- CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals - Oak Ridge National Laboratory. [Link]
- US5874652A - Process for hydrogenating aqueous aldehyde mixtures - Google P
-
First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals | Request PDF - ResearchGate. [Link]
-
The Effect of Ru Precursor and Support on the Hydrogenation of Aromatic Aldehydes/Ketones to Alcohols - cata log.lib.ky. [Link]
-
Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies - MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Fluoro-5-methoxy-3-methylbenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic recipes. Synthesizing 2-Fluoro-5-methoxy-3-methylbenzaldehyde requires precise control over Directed Ortho Metalation (DoM) pathways. Here, we will explore the causality behind reagent selection, establish self-validating experimental protocols, and address the most common points of failure in this workflow.
Mechanistic Overview & Workflow
The synthesis of 2-fluoro-5-methoxy-3-methylbenzaldehyde relies on the regioselective formylation of 2-fluoro-5-methoxytoluene. Because the starting material contains two competing Directed Metalation Groups (DMGs)—the fluorine atom and the methoxy group—standard lithiation conditions often yield mixed isomers[1]. To achieve high regioselectivity at the C3 position, we employ Schlosser's base (n-BuLi / t-BuOK) under strict cryogenic conditions, followed by an electrophilic quench with N,N-Dimethylformamide (DMF)[2].
Workflow and mechanistic pathway for the Directed Ortho Metalation (DoM) and formylation.
Quantitative Optimization Data
Understanding how different parameters affect the reaction is critical for troubleshooting. The table below summarizes the causality between base selection, temperature, and the resulting yield/regioselectivity.
| Reaction Parameter | Base System | Temperature | Quench Reagent | Regioselectivity (C3 : C6) | Isolated Yield |
| Standard DoM | n-BuLi | -78 °C | DMF | 60:40 | < 30% |
| TMEDA Accelerated | n-BuLi / TMEDA | -78 °C | DMF | 80:20 | 45% |
| Superbase (Optimized) | n-BuLi / t-BuOK | -78 °C | DMF | > 95:5 | ~70% |
| Thermal Degradation | n-BuLi / t-BuOK | -40 °C | DMF | N/A (Decomp.) | < 15% |
Validated Step-by-Step Protocol
To ensure reproducibility, follow this self-validating methodology[2]:
Step 1: System Preparation Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x). Dissolve 2-fluoro-5-methoxytoluene (1.0 equiv) in anhydrous THF (0.2 M concentration) and transfer to the flask.
Step 2: Superbase Generation & Metalation Cool the solution to -78 °C using a dry ice/acetone bath. Add potassium tert-butoxide (t-BuOK, 1.1 equiv) in one portion under positive argon flow. Dropwise, add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv) over 15 minutes. Stir the deep red/brown solution at -78 °C for 2 hours.
Step 3: Self-Validation Check (Optional but Recommended) Extract a 0.5 mL aliquot via syringe, quench immediately into a vial containing D₂O, and extract with ethyl acetate. Analyze via GC-MS. You should observe >90% deuterium incorporation at the C3 mass fragment. If not, abort and investigate reagent integrity.
Step 4: Electrophilic Quench Add anhydrous DMF (1.5 equiv) dropwise over 5 minutes. Stir strictly at -78 °C for 1 hour to form the tetrahedral hemiaminal intermediate, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
Step 5: Hydrolysis & Isolation Quench the reaction by adding 1M aqueous HCl until the pH reaches ~3. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6: Purification Purify the crude residue via silica gel flash chromatography (Eluent: 9:1 Hexanes/Ethyl Acetate) to afford the target aldehyde[2].
Troubleshooting FAQs
Q1: Why do we use a superbase (n-BuLi / t-BuOK) instead of standard n-BuLi or n-BuLi/TMEDA for this metalation? A: The causality lies in the competition between the two directing groups. Standard n-BuLi/TMEDA coordinates strongly to the lone pairs of the methoxy group, frequently leading to competing metalation at the C6 position[1]. By utilizing Schlosser's base (LICKOR), the bulky potassium counterion disrupts this tight lithium-oxygen coordination. This shifts the reaction from being coordination-controlled to acidity-controlled. The C3 proton, flanked by the highly electronegative fluorine, is kinetically the most acidic, resulting in highly selective C3 deprotonation[2].
Q2: My yield is consistently below 40%, and I recover a large amount of unreacted starting material. What is failing? A: This indicates a failure in the metalation step prior to the DMF quench. Schlosser's base is exceptionally sensitive to moisture.
-
Actionable Fix: Implement the self-validating D₂O quench described in Step 3 of the protocol. If deuterium incorporation is low, your reagents are compromised. Validate your THF by titrating water content (Karl Fischer should read <10 ppm) and titrate your n-BuLi (e.g., using N-benzylbenzamide) to confirm its exact molarity prior to the experiment.
Q3: I am observing a significant amount of a secondary alcohol byproduct instead of the desired aldehyde. How do I prevent this? A: This is caused by the premature collapse of the tetrahedral hemiaminal alkoxide intermediate. If the reaction mixture warms up too quickly before the unreacted organometallic species are fully consumed, the intermediate collapses to release the aldehyde in situ. The remaining organometallics will then nucleophilically attack the newly formed aldehyde, producing an alcohol.
-
Actionable Fix: Ensure the DMF quench is performed strictly at -78 °C. Use a slight excess of DMF (1.5 equiv) to act as an organometallic scavenger, and do not allow the reaction to warm up until the initial 1-hour cryogenic hold is complete.
Q4: During the aqueous workup, I encounter a stubborn emulsion that traps my product. How can I break it? A: The combination of THF, DMF, and aqueous HCl creates mixed-solvent emulsions, exacerbated by the partial solubility of potassium/lithium salts.
-
Actionable Fix: Remove the majority of the THF in vacuo before partitioning the mixture between ethyl acetate and water. If an emulsion still forms, filtering the entire biphasic mixture through a tightly packed pad of Celite will mechanically shear the emulsion and allow the phases to separate cleanly.
References
1.[2] Title: Studies on the Nucleophilic Aromatic F-Fluorination Source: Universität Tübingen URL: 2.[1] Title: Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms Source: ResearchGate / J. Am. Chem. Soc. URL:
Sources
Technical Support Center: Purification of 2-Fluoro-5-methoxy-3-methylbenzaldehyde
Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of 2-Fluoro-5-methoxy-3-methylbenzaldehyde . This substituted benzaldehyde is typically synthesized via the directed formylation of 2-fluoro-5-methoxytoluene using n-butyllithium and N,N-dimethylformamide (DMF)[1]. Due to its specific substitution pattern, crude mixtures often contain unreacted lipophilic starting materials, regioisomers, and over-oxidized benzoic acid derivatives.
As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, providing you with the mechanistic causality behind each purification choice so you can build self-validating experimental workflows.
Purification Triage Workflow
Before selecting a purification method, perform an initial LC-MS or
Workflow for selecting the optimal purification strategy based on crude impurity profiling.
Section 1: The Bisulfite Adduct Strategy (Chemical Purification)
The formation of a solid bisulfite adduct is a powerful, scalable strategy that leverages the reversible reaction between the aldehyde moiety and a bisulfite salt (e.g., sodium metabisulfite)[2]. This forms a highly polar
Q: Why is my bisulfite adduct forming a sticky gum instead of a filterable crystal?
A: This is a solvent polarity issue. The
Q: How do I regenerate the free aldehyde without causing degradation?
A: Traditional regeneration relies on treating the adduct with strong aqueous bases (like
Protocol 1: Non-Aqueous Bisulfite Adduct Purification[4]
Self-Validation Check: The intermediate adduct should show no aldehyde proton signal (~10 ppm) in
-
Adduct Formation: Combine the crude 2-Fluoro-5-methoxy-3-methylbenzaldehyde (1.0 eq) and sodium bisulfite (0.9 - 1.2 eq) in a reaction vessel under nitrogen.
-
Solvent Addition: Add a 5:3:1 (v/v/v) mixture of ethyl acetate:ethanol:water. Stir vigorously at room temperature for 2-4 hours until a solid suspension forms.
-
Isolation: Filter the solid adduct and wash it with cold ethyl acetate to remove lipophilic impurities. Dry the adduct under a vacuum.
-
Non-Aqueous Regeneration: Suspend the dry adduct in anhydrous acetonitrile under nitrogen. Add
equivalents of TMS-Cl. -
Heating: Heat the mixture to 40–60 °C. The reaction is typically rapid. Monitor via TLC until the adduct is consumed.
-
Recovery: Cool to room temperature, filter out the precipitated NaCl, and concentrate the filtrate in vacuo to yield the highly pure free aldehyde.
Section 2: Chromatographic Separation (Physical Purification)
When regioisomers are present (e.g., formylation occurred at the wrong aromatic position), chemical methods like bisulfite adducts will fail because all regioisomers contain an aldehyde group. In these cases, physical separation via silica gel chromatography is mandatory[5].
Q: I am seeing co-elution of unreacted 2-fluoro-5-methoxytoluene with my product on silica gel. How do I improve resolution? A: The starting material is highly non-polar, while 2-Fluoro-5-methoxy-3-methylbenzaldehyde is only moderately polar. If your eluent is too strong (e.g., >15% Ethyl Acetate), both compounds will migrate near the solvent front. Troubleshooting: Implement a step-gradient elution. Start with a 100% non-polar solvent to flush the starting material, then introduce polarity.
Protocol 2: Silica Gel Flash Chromatography[5]
Self-Validation Check: TLC plates should be visualized using both UV (254 nm) and a potassium permanganate (
-
Column Preparation: Pack the column with Silica Gel 60 using 100% pentane or hexanes.
-
Dry Loading: Because the crude is often a thick oil, dissolve it in a minimal amount of dichloromethane (DCM), add silica gel (approx. 2x the crude weight), and concentrate in vacuo to a free-flowing powder. Load this onto the top of the column.
-
Elution (Step 1): Elute with 3 column volumes (CV) of 100% pentane to remove unreacted 2-fluoro-5-methoxytoluene.
-
Elution (Step 2): Switch to a 95:5 Pentane/Ethyl Acetate mixture. Collect fractions and monitor via TLC. The aldehyde will typically elute in this phase.
Section 3: Liquid-Liquid Extraction (Pre-treatment)
Q: My crude NMR shows a significant carboxylic acid impurity. How do I remove this before chromatography? A: Substituted benzaldehydes are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, converting to 2-fluoro-5-methoxy-3-methylbenzoic acid. This acidic impurity will streak heavily on a silica column and ruin your separation. Troubleshooting: Perform a mild basic wash prior to any other purification step.
Protocol 3: Mild Basic Wash Workflow
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate[3].
-
Extraction: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (
). The weak base deprotonates the carboxylic acid, driving it into the aqueous phase as a sodium salt, while the aldehyde remains in the organic phase. -
Phase Separation: Separate the layers. Wash the organic layer once with brine, dry over anhydrous
, filter, and concentrate.
Quantitative Data Summary
| Purification Strategy | Target Impurities Removed | Typical Yield Recovery | Purity Achieved | Scalability |
| Bisulfite Adduct (Non-Aqueous) | Unreacted SM, Non-aldehydes | 80 - 90% | > 98% | Excellent (Kilogram scale) |
| Silica Gel Chromatography | Regioisomers, Minor byproducts | 70 - 85% | > 95% | Poor (Solvent intensive) |
| LLE ( | Over-oxidized Benzoic Acids | > 95% | Pre-treatment only | Excellent |
References
- Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts: An Application Note and Protocol. Benchchem.
- Application Notes and Protocols for the Use of Fatty Aldehyde Bisulfite Adducts as a Purification Handle. Benchchem.
- Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. PMC / NIH.
- Studies on the Nucleophilic Aromatic F-Fluorination. CORE.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Semantic Scholar.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Low Reactivity of 2-Fluoro-5-methoxy-3-methylbenzaldehyde in Condensation Reactions
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the condensation of 2-Fluoro-5-methoxy-3-methylbenzaldehyde. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Understanding the Challenge: A Molecule with Conflicting Directives
The low reactivity of 2-Fluoro-5-methoxy-3-methylbenzaldehyde in condensation reactions such as the Knoevenagel, Claisen-Schmidt, or Aldol condensations stems from a combination of electronic and steric factors. A nuanced understanding of these competing influences is the first step in successful troubleshooting.
The reactivity of the aldehyde group is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through inductive and resonance effects[1].
-
Electron-Donating Groups (EDGs): The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. They increase the electron density on the aromatic ring and, consequently, on the carbonyl carbon. This reduces its partial positive charge, making it less attractive to nucleophiles and thus decreasing reactivity[1][2].
-
Electron-Withdrawing Groups (EWGs): The fluorine (-F) atom is an electron-withdrawing group that pulls electron density away from the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack[1][2].
In 2-Fluoro-5-methoxy-3-methylbenzaldehyde, the combined effect of two EDGs (methoxy and methyl) likely outweighs the effect of the single EWG (fluoro), resulting in an electron-rich and less reactive aldehyde.
Furthermore, the ortho-fluoro and ortho-methyl groups can sterically hinder the approach of the nucleophile to the carbonyl carbon, further impeding the reaction[2].
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered when using 2-Fluoro-5-methoxy-3-methylbenzaldehyde in condensation reactions.
Q1: My condensation reaction with 2-Fluoro-5-methoxy-3-methylbenzaldehyde is slow or incomplete. What are the primary causes?
A1: The sluggishness of your reaction is likely due to the reduced electrophilicity of the aldehyde, as explained above. Several factors could be at play:
-
Inadequate Catalyst: The catalyst you are using may not be sufficiently active to promote the reaction with this deactivated aldehyde. Weak bases like piperidine, while common, might not be effective enough[3][4].
-
Unfavorable Reaction Conditions: The temperature may be too low, or the solvent may not be optimal for this specific substrate. Polar aprotic solvents generally favor Knoevenagel-type condensations[3][5].
-
Reversible Reaction: Condensation reactions are often reversible. The accumulation of water as a byproduct can drive the equilibrium back towards the starting materials[3][4].
Q2: How can I select a more effective catalyst for this challenging substrate?
A2: Catalyst screening is a crucial step. Consider the following options, moving from standard to more forcing conditions:
-
Stronger Basic Catalysts: While strong bases can sometimes promote side reactions like the self-condensation of the aldehyde, a carefully selected stronger base might be necessary[4]. Consider catalysts like sodium ethoxide or potassium tert-butoxide in catalytic amounts.
-
Lewis Acids: Lewis acids can activate the aldehyde by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic. Options include TiCl₄, ZnCl₂, or Mg(ClO₄)₂.
-
Organocatalysts: Proline and its derivatives have proven effective in aldol and related condensation reactions[4]. They can operate under milder conditions and offer stereochemical control.
-
Ammonium Salts: Ammonium salts like ammonium acetate are effective and are considered a greener option[3].
Experimental Protocol: Catalyst Screening
-
Setup: In parallel, oven-dried reaction vials, add 2-Fluoro-5-methoxy-3-methylbenzaldehyde (1.0 mmol) and your active methylene compound (1.0 mmol) to the chosen solvent (5 mL).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., piperidine, ammonium acetate, L-proline, TiCl₄) at a loading of 10 mol%.
-
Reaction: Stir the mixtures at a slightly elevated temperature (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Analysis: Compare the conversion rates for each catalyst to identify the most effective one for your system.
Q3: What are the optimal reaction conditions to drive the condensation to completion?
A3: To overcome the low reactivity, you may need to adjust the reaction conditions:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 80-120 °C) can significantly increase the reaction rate. However, be mindful of potential side reactions at higher temperatures[4].
-
Water Removal: The removal of water is critical for driving the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) or by adding molecular sieves to the reaction mixture[4].
-
Solvent Choice: The choice of solvent can have a significant impact. Polar aprotic solvents like DMF or DMSO can accelerate the reaction. In some cases, solvent-free conditions can also be effective[2][4].
Experimental Protocol: Knoevenagel Condensation with Water Removal
-
Reagents: In a round-bottom flask equipped with a Dean-Stark trap and condenser, charge the flask with 2-Fluoro-5-methoxy-3-methylbenzaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), your chosen catalyst (e.g., 0.1 mmol of piperidine), and toluene (20 mL).
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. As it cools, water will collect in the bottom of the trap, and toluene will return to the reaction flask.
-
Completion: Continue the reaction until no more water is collected in the trap, or until TLC/GC analysis indicates the reaction is complete.
Q4: I'm observing the formation of side products. How can I minimize them?
A4: Common side reactions include self-condensation of the aldehyde and Michael addition of the active methylene compound to the product[4]. To minimize these:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and the active methylene compound to reduce the likelihood of Michael addition[4].
-
Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor the formation of side products. Monitor the reaction closely and stop it once the desired product is formed[4].
-
Use a Weaker Base: If self-condensation is an issue, consider using a milder base like ammonium acetate or piperidine, if effective[4].
Data Summary & Visualization
Table 1: Recommended Starting Conditions for Condensation Reactions with 2-Fluoro-5-methoxy-3-methylbenzaldehyde
| Reaction Type | Recommended Catalyst | Solvent | Temperature (°C) | Key Considerations |
| Knoevenagel | Piperidine, Ammonium Acetate, L-Proline | Toluene, Ethanol, DMF | 50-120 | Use a Dean-Stark trap for water removal with toluene. |
| Claisen-Schmidt | NaOH, KOH, NaOEt | Ethanol, Methanol | Room Temp - Reflux | Monitor for side reactions at higher temperatures. |
| Aldol | L-Proline, TiCl₄ with an amine base | CH₂Cl₂, THF | -78 to Room Temp | Requires anhydrous conditions and an inert atmosphere. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low reactivity in your condensation reaction.
Caption: A step-by-step workflow for troubleshooting low reactivity.
References
-
Papadopoulos, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K. Retrieved from [Link]
-
MDPI. (2022). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. ChemCatChem. Retrieved from [Link]
-
MDPI. (2026). Frontier Orbitals and Charges Approaches in Electrophilic Aromatic Substitution: The Cases of Anisole and Benzaldehyde. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j) and dimedone (2) in presence of ZrOCl2·8H2O/NaNH2 as catalysis to yield the product (3a–j). Retrieved from [Link]
-
ScienceDirect. (n.d.). Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reuse of catalyst for the condensation reaction between benzaldehyde and cyclohexanone. Retrieved from [Link]
-
Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. Retrieved from [Link]
-
Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Quora. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Retrieved from [Link]
-
Taylor & Francis Online. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
YouTube. (2022). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]
-
ACS Publications. (n.d.). Friedel-Crafts-type reaction of benzaldehyde with benzene. Diprotonated benzaldehyde as the reactive intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation reaction of benzaldehyde with p-nitroacetophenone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-methoxybenzaldehyde. Retrieved from [Link]
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]
Sources
Removing regioisomeric impurities from 2-Fluoro-5-methoxy-3-methylbenzaldehyde
Technical Support Center: Troubleshooting & Purification Guide for 2-Fluoro-5-methoxy-3-methylbenzaldehyde
As a Senior Application Scientist, I have designed this technical support guide to address the specific thermodynamic and chromatographic bottlenecks encountered when isolating 2-Fluoro-5-methoxy-3-methylbenzaldehyde (CAS: 1056214-42-6) from its regioisomeric byproducts.
The synthesis of this compound typically involves the formylation of 2-fluoro-5-methoxytoluene via lithiation (using n-BuLi) followed by a DMF quench[1]. Because the aromatic ring possesses multiple sites for electrophilic attack or lithiation, positional isomers (regioisomers) are inevitably generated. Separating these isomers is notoriously difficult due to their identical molecular weights and nearly indistinguishable polarities.
This guide provides field-proven, self-validating protocols to achieve high-purity isolation.
Part 1: Diagnostic Overview of Separation Strategies
Standard silica gel chromatography relies primarily on polarity differences, making it highly ineffective for regioisomers. To achieve baseline resolution, we must exploit alternative molecular interactions (shape selectivity,
Table 1: Quantitative Comparison of Separation Techniques for Substituted Benzaldehydes
| Separation Technique / Stationary Phase | Primary Interaction Mechanism | Typical Resolution ( | Yield Retention | Causality & Best Use Case |
| Standard C18 (Reverse Phase) | Hydrophobic dispersion | N/A | Fails due to identical lipophilicity of isomers. | |
| PFP (Pentafluorophenyl) Column | Dipole-dipole, | Fluorinated stationary phase interacts strongly with the fluoro- and methoxy- groups of the analyte, amplifying spatial differences[2]. | ||
| Biphenyl Column | Excellent for aromatic isomers; rigid biphenyl rings differentiate ortho/meta/para substitutions[3]. | |||
| Bisulfite Adduct Crystallization | Differential solubility | N/A (Chemical) | Converts aldehydes to solid sulfonate salts. Regioisomers often exhibit different packing efficiencies, allowing selective precipitation[4]. |
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting a complex mixture of regioisomers during the formylation step? A: The standard synthesis involves the deprotonation of 2-fluoro-5-methoxytoluene using n-BuLi. The fluorine and methoxy groups have competing directing effects (ortho-lithiation). If the reaction temperature is not strictly controlled (typically kept at -78 °C), lithiation occurs at multiple unintended positions on the aromatic ring, which are subsequently trapped by DMF to form a mixture of regioisomeric benzaldehydes[1].
Q2: Standard silica gel column chromatography is failing to separate my isomers. What is the mechanistic reason, and what should I use instead?
A: Silica gel separates compounds based on hydrogen bonding and polarity. Regioisomers of 2-fluoro-5-methoxy-3-methylbenzaldehyde have identical functional groups, resulting in identical dipole moments on a macro scale. You must switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase. These columns provide shape selectivity and
Q3: I want to avoid preparative HPLC. Can I use bisulfite adduct formation to purify the target regioisomer?
A: Yes. Reacting the crude mixture with sodium bisulfite (
Q4: When I try to recover my aldehyde from the bisulfite adduct using aqueous sodium hydroxide, my yield drops and impurities form. Why? A: Aqueous base regeneration of electron-rich benzaldehydes often triggers the Cannizzaro reaction (disproportionation into the corresponding benzyl alcohol and benzoic acid) or degrades the product[5]. To prevent this, you must use a non-aqueous regeneration method utilizing Chlorotrimethylsilane (TMS-Cl) in acetonitrile. This method traps the sulfonate oxygen, driving the equilibrium toward the free aldehyde without altering the pH[6].
Part 3: Experimental Protocols & Methodologies
Protocol A: Analytical Resolution of Regioisomers via PFP-HPLC
This protocol is a self-validating system for identifying and quantifying regioisomeric impurities prior to scale-up.
-
Column Preparation: Install a Pentafluorophenyl column (e.g., ACE Excel 5 C18-PFP,
mm, 5 µm)[2]. -
Mobile Phase Setup:
-
Line A: LC-MS grade Water with 0.1% Formic Acid.
-
Line B: LC-MS grade Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: Program a linear gradient starting at 20% B, ramping to 80% B over 20 minutes. Set the flow rate to 1.0 mL/min and column temperature to 30 °C.
-
Detection: Monitor UV absorbance at 254 nm and 280 nm.
-
System Validation: Inject a spiked sample containing a known mixture of the crude regioisomers. Validation Check: The method is successful only if the resolution (
) between the target 2-Fluoro-5-methoxy-3-methylbenzaldehyde and its closest eluting isomer is . If , decrease the gradient slope to 15% B to 60% B over 30 minutes.
Protocol B: Non-Aqueous Regeneration of Aldehydes from Bisulfite Adducts
Adapted from the Kjell et al. methodology to prevent base-catalyzed degradation[4][6].
-
Adduct Suspension: Suspend 1.0 equivalent of the purified 2-fluoro-5-methoxy-3-methylbenzaldehyde bisulfite adduct in anhydrous acetonitrile (approx. 10 mL per gram of adduct) under a nitrogen atmosphere.
-
Reagent Addition: Syringe in 2.5 equivalents of Chlorotrimethylsilane (TMS-Cl) dropwise at room temperature.
-
Thermal Activation: Heat the reaction mixture to 50 °C. The slurry will begin to change appearance as the adduct is consumed and sodium chloride precipitates.
-
Monitoring: Stir for 1-2 hours. Monitor the regeneration via TLC (Hexanes:EtOAc) or GC-MS until the adduct is fully consumed.
-
Workup & Validation: Cool to room temperature and filter the mixture through a Celite pad to remove the precipitated NaCl. Concentrate the filtrate under reduced pressure. Validation Check: Run an
-NMR of the residue. The presence of a sharp singlet near 10.0 ppm (aldehyde proton) and the absence of benzyl alcohol byproducts validates the suppression of the Cannizzaro reaction.
Part 4: Visualizations
Caption: Decision tree for the purification and regioisomer separation of substituted benzaldehydes.
Caption: Chemical mechanism workflow for bisulfite adduct formation and non-aqueous TMS-Cl regeneration.
Part 5: References
-
Studies on the Nucleophilic Aromatic F-Fluorination Universität Tübingen / CORE[Link][7]
-
A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts Journal of Organic Chemistry (D. P. Kjell et al., 1999)[Link][6]
-
Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors (PFP Column Methodology) ResearchGate (Bioorganic & Medicinal Chemistry Letters)[Link][2]
-
Chromatographic Techniques in the Forensic Analysis of Designer Drugs (Biphenyl Column Applications) University of Belgrade[Link][3]
Sources
- 1. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 2. researchgate.net [researchgate.net]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Support Center: 2-Fluoro-5-methoxybenzaldehyde (CAS: 105728-90-3)
A Guide to Storage Stability and Shelf-Life for Researchers
From the Senior Application Scientist: Welcome to the technical support guide for 2-Fluoro-5-methoxybenzaldehyde. As a key intermediate in the synthesis of various pharmaceutical and research compounds, understanding its stability and proper handling is paramount to ensuring the integrity and reproducibility of your experimental outcomes. This guide is structured to address common questions and troubleshooting scenarios encountered in the laboratory, providing not just protocols, but the scientific reasoning behind them. Our commitment is to empower your research with reliable and scientifically-grounded information.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the handling and use of 2-Fluoro-5-methoxybenzaldehyde, providing insights into their causes and actionable solutions.
Scenario 1: Visual Changes in the Compound - Discoloration (Yellowing)
-
Observation: Your typically colorless to pale yellow crystalline solid or liquid has developed a noticeable yellow or brownish tint over time.
-
Probable Cause: This is a classic indicator of oxidation. The aldehyde functional group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (in this case, 2-fluoro-5-methoxybenzoic acid) when exposed to air (oxygen).[1] This process can be accelerated by light and elevated temperatures.
-
Immediate Action & Solution:
-
Assess Purity: Before use in a sensitive reaction, it is crucial to re-analyze the purity of the compound. Standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can quantify the extent of degradation.[2]
-
Purification (if necessary): If significant degradation has occurred, purification may be necessary. Recrystallization from a suitable solvent or column chromatography can be effective methods to remove the benzoic acid impurity.
-
-
Long-Term Prevention:
-
Inert Atmosphere: Always store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[1][3][4]
-
Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Temperature Control: Adhere to the recommended storage temperatures to reduce the rate of oxidative degradation.
-
Scenario 2: Inconsistent Reaction Yields or Unexpected Byproducts
-
Observation: You are experiencing lower than expected yields in your synthesis, or are observing unexpected spots on your TLC plate that are not attributable to your starting materials or expected product.
-
Probable Cause: This could be due to the presence of impurities in the 2-Fluoro-5-methoxybenzaldehyde starting material. The most common impurity, as mentioned above, is the corresponding benzoic acid. This acidic impurity can interfere with base-sensitive reactions or catalysts. Another possibility is the presence of residual solvents or moisture.
-
Troubleshooting Protocol:
-
Purity Verification: Before starting your reaction, verify the purity of the aldehyde using an appropriate analytical method like HPLC, GC, or NMR.[2]
-
Moisture Analysis: Use Karl Fischer titration to check for the presence of water, as it can be detrimental to many organometallic or moisture-sensitive reactions.
-
Re-purification: If impurities are detected, purify the aldehyde as described in Scenario 1.
-
-
Best Practices:
-
Always use a fresh bottle or a properly stored aliquot for critical reactions.
-
It is good practice to run a small-scale test reaction to confirm the quality of the starting material before committing to a large-scale synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-Fluoro-5-methoxybenzaldehyde to ensure its long-term stability?
A1: To maximize the shelf-life and maintain the purity of 2-Fluoro-5-methoxybenzaldehyde, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature is generally acceptable for short-term storage. For long-term stability, refrigeration (2-8°C) is preferable.[5] | Lower temperatures slow down the rate of potential degradation reactions, including oxidation. |
| Atmosphere | Store under an inert gas like Argon or Nitrogen.[1][3][4] | This displaces oxygen, which is the primary agent responsible for oxidizing the aldehyde to a carboxylic acid. |
| Container | Use a tightly sealed, amber glass vial or a clear vial protected from light. | Prevents exposure to air and moisture, and amber glass filters out UV light which can catalyze degradation. |
| Location | Store in a dry, cool, and well-ventilated area away from incompatible materials.[1][3] | This minimizes the risk of accidental contact with oxidizing agents and ensures a stable environment. |
Q2: What is the expected shelf-life of 2-Fluoro-5-methoxybenzaldehyde?
A2: The shelf-life is highly dependent on the storage conditions. When stored under ideal conditions (refrigerated, under an inert atmosphere, and protected from light), the compound is expected to be stable for several months to years without significant decomposition.[6] However, if the container has been opened and exposed to air, its shelf-life will be considerably shorter. Regular purity checks are recommended for opened containers.
Q3: What are the primary degradation products I should be aware of?
A3: The most common degradation pathway for benzaldehydes is oxidation.
Caption: Primary degradation pathway of 2-Fluoro-5-methoxybenzaldehyde.
The aldehyde group is oxidized to a carboxylic acid, forming 2-Fluoro-5-methoxybenzoic acid. This can occur slowly in the presence of air and is accelerated by light and heat.[1]
Q4: Is 2-Fluoro-5-methoxybenzaldehyde sensitive to moisture?
A4: While not acutely sensitive to hydrolysis under neutral conditions, it is best practice to handle it in a dry environment. Moisture can be problematic in reactions that require anhydrous conditions, such as those involving Grignard reagents or other organometallics. For this reason, storing it in a desiccator or a dry box is advisable.
Q5: What safety precautions should I take when handling this compound?
A5: 2-Fluoro-5-methoxybenzaldehyde is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents, as they can react vigorously.[3]
Experimental Protocols: Purity Assessment
To ensure the quality of your 2-Fluoro-5-methoxybenzaldehyde, you can use the following generalized protocol for HPLC analysis.
Protocol: Purity Determination by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. The exact gradient will depend on the specific column and system.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Fluoro-5-methoxybenzaldehyde sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
-
Analysis:
-
Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The purity can be determined by the area percentage of the main peak relative to the total area of all peaks.
-
This protocol is a general guideline and may need to be optimized for your specific equipment and requirements.[2]
References
-
PubChem. 2-Fluoro-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Sigma-Aldrich. 2-Fluoro-5-methoxybenzaldehyde 97% Safety Data Sheet. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 105728-90-3|2-Fluoro-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 2734872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-5-methoxy-3-methylbenzaldehyde Reactions
Welcome to the Advanced Troubleshooting Guide for 2-Fluoro-5-methoxy-3-methylbenzaldehyde . As a Senior Application Scientist, I frequently see researchers struggle with this specific scaffold. The primary challenge lies in its unique topography: the aldehyde group at C1 is severely hindered by the ortho-fluorine at C2, which is further pushed into the aldehyde’s rotational sphere by the adjacent methyl group at C3. This "buttressing effect" physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack, leading to high starting material recovery, unexpected side reactions, or complete synthetic failure.
This guide provides field-proven, self-validating protocols to bypass these steric barriers, focusing on the most common failure points: reductive aminations and organometallic additions.
Diagnostic Workflow for Steric Failures
Before altering your reagents, it is critical to understand why the reaction is failing. The diagram below outlines the logical troubleshooting pathways for this hindered substrate.
Decision matrix for troubleshooting steric failures in 2-Fluoro-5-methoxy-3-methylbenzaldehyde.
Troubleshooting Reductive Amination
The Problem: Standard one-pot reductive amination conditions (e.g., NaBH(OAc)₃ in DCE) often result in the recovery of unreacted 2-Fluoro-5-methoxy-3-methylbenzaldehyde or the formation of the corresponding benzyl alcohol. The Causality: The steric bulk of the C2-F and C3-CH₃ groups drastically slows down the initial nucleophilic attack of the amine. If the reducing agent is present in the mixture before the imine fully forms, it will prematurely reduce the highly electrophilic ortho-fluoro aldehyde into an unreactive alcohol .
Quantitative Optimization Data
To illustrate the necessity of Lewis acid activation, observe the comparative yields based on reductant choice.
Table 1: Impact of Reagent Selection on Reductive Amination Yields
| Reagent System | Aldehyde Conversion | Target Amine Yield | Primary Side Product |
| NaBH₄ / MeOH, 25°C | >90% | <15% | >75% (Aldehyde reduction) |
| NaBH(OAc)₃ / DCE, 25°C | 40% | 35% | 5% (High SM recovery) |
| NaBH₄ + PhCO₂H / THF, Reflux | 85% | 70% | 15% (Aldehyde reduction) |
| Ti(OiPr)₄ then NaBH₃CN / THF | >99% | 88% | <2% |
Self-Validating Protocol: Ti(OiPr)₄-Mediated Reductive Amination
Mechanism: Titanium(IV) is highly oxophilic. It coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon electrophilic enough to overcome the steric shield. It also acts as an internal water scavenger to drive imine formation to completion .
Step-by-Step Methodology:
-
Imine Formation: Charge a flame-dried Schlenk flask with 2-Fluoro-5-methoxy-3-methylbenzaldehyde (1.0 eq) and your target amine (1.2 eq) in anhydrous THF (0.2 M). Add Ti(OiPr)₄ (1.5 eq) dropwise at room temperature.
-
Validation Checkpoint: Stir for 4–6 hours. Remove a 50 µL aliquot, quench with a drop of water, extract with EtOAc, and run a crude ¹H-NMR. Do not proceed until the aldehyde proton signal (~10.3 ppm) is completely consumed. This validates that the steric barrier has been overcome.
-
Selective Reduction: Cool the reaction to 0 °C. Add NaBH₃CN (1.5 eq) in small portions. Causality: NaBH₃CN is stable at neutral pH and selectively reduces the iminium ion without touching any trace unreacted aldehyde.
-
Workup: Quench with 1M NaOH to precipitate the titanium as TiO₂ salts. Filter the resulting white slurry through a pad of Celite. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting Organometallic (Grignard) Additions
The Problem: Addition of bulky Grignard reagents yields 0% of the desired secondary alcohol, resulting instead in recovered starting material or the primary alcohol. The Causality: When the Bürgi-Dunitz trajectory is blocked by the C2/C3 substituents, the Grignard reagent cannot act as a nucleophile. Instead, it acts as a strong base (deprotonating trace moisture or enolizable positions) or undergoes β-hydride elimination to reduce the aldehyde .
Self-Validating Protocol: Organocerium-Mediated 1,2-Addition
Mechanism: Transmetalating the Grignard reagent to Cerium creates an organocerium species. Cerium is highly oxophilic, strongly coordinating the carbonyl oxygen to activate it. Crucially, the C–Ce bond is far less polarized than a C–Mg bond, rendering the reagent highly nucleophilic but strictly non-basic, preventing side reactions.
Step-by-Step Methodology:
-
CeCl₃ Activation: Weigh anhydrous CeCl₃ (1.5 eq) into a Schlenk flask. Validation Checkpoint: Heat at 140 °C under high vacuum (0.1 torr) for 2 hours. The powder must become completely free-flowing. Any clumping indicates residual moisture, which will destroy your Grignard reagent.
-
Transmetalation: Cool to 0 °C, suspend in anhydrous THF, and stir vigorously for 2 hours to form the CeCl₃-THF complex. Cool to -78 °C. Add the Grignard reagent (1.5 eq) dropwise. Stir for 1 hour. A distinct color change (often deep yellow/orange) visually validates the formation of the organocerium species.
-
Addition: Add 2-Fluoro-5-methoxy-3-methylbenzaldehyde (1.0 eq) dissolved in a minimum amount of THF dropwise. Stir for 2 hours at -78 °C, then slowly warm to 0 °C.
-
Workup: Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.
Frequently Asked Questions (FAQs)
Q: During reductive amination with a primary aliphatic amine, I isolated a side product that is highly polar. Mass spectrometry shows the addition of the amine but a loss of 19 Da. What happened? A: You are observing an unintended Nucleophilic Aromatic Substitution (SNAr). The ortho-fluoro group is highly activated by the electron-withdrawing aldehyde. If your amine is a strong "hard" nucleophile and you are heating the reaction, it can displace the fluorine atom instead of attacking the carbonyl . Solution: Lower the reaction temperature to 0 °C during the initial imine formation, or switch to a less polar solvent like toluene to disfavor the charged SNAr transition state.
Reaction pathway divergence based on nucleophile hardness and experimental conditions.
Q: Can I use standard Wittig conditions for olefination of this substrate? A: Standard unstabilized phosphorus ylides often fail here. The buttressing effect of the C3-methyl group pushes the C2-fluorine into the trajectory required for the formation of the oxaphosphetane intermediate, creating a massive thermodynamic barrier. Solution: Switch to a Horner-Wadsworth-Emmons (HWE) olefination. Using a phosphonate ester with a strong, non-nucleophilic base like KHMDS provides the necessary reactivity to force the addition .
Q: I want to try a cheaper reductive amination method before using Titanium. Are there alternatives? A: Yes. A highly efficient, cost-effective alternative for moderately hindered substrates is the NaBH₄/Benzoic Acid system. Using 1 equivalent of benzoic acid in THF under reflux activates the NaBH₄, generating molecular hydrogen in situ and accelerating the reduction of the imine without requiring expensive Lewis acids . However, monitor closely for aldehyde reduction.
References
-
Master Organic Chemistry. "Reductive Amination, and How It Works." Available at: [Link]
-
Orient J. Chem. "NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes." Available at: [Link]
-
CORE / Universität Tübingen. "Studies on the Nucleophilic Aromatic F-Fluorination." Available at: [Link]
Minimizing side reactions during the reduction of 2-Fluoro-5-methoxy-3-methylbenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges during the scale-up of highly functionalized aromatic building blocks.
The reduction of 2-fluoro-5-methoxy-3-methylbenzaldehyde to its corresponding benzyl alcohol, (2-fluoro-5-methoxy-3-methylphenyl)methanol, appears to be a fundamental transformation. However, the unique electronic environment of this substrate—specifically the highly activated ortho-fluorine atom, the meta-methoxy ether, and the complete absence of alpha-hydrogens—creates a strict set of boundary conditions. Deviating from these conditions often leads to frustrating yield losses due to defluorination, disproportionation, or ether cleavage.
This guide provides a mechanistic breakdown of these side reactions, an interactive troubleshooting Q&A, and a self-validating experimental protocol designed to ensure high-yield, high-purity reductions.
Mechanistic Overview: The Causality of Side Reactions
To optimize this reduction, we must first understand the thermodynamic and kinetic forces driving the unwanted pathways:
-
The Cannizzaro Disproportionation: Because 2-fluoro-5-methoxy-3-methylbenzaldehyde lacks alpha-hydrogens, it cannot undergo enolization. Under basic conditions, the hydroxide (or basic alkoxide) attacks the highly electrophilic carbonyl carbon. This triggers a bimolecular hydride transfer between two aldehyde molecules, disproportionating them into a 1:1 mixture of carboxylic acid and alcohol [1]. Unbuffered sodium borohydride (
) in protic solvents naturally degrades to form basic sodium borates, raising the pH and inadvertently triggering this pathway. -
Nucleophilic Aromatic Substitution (Defluorination): The carbonyl group is a strong electron-withdrawing group (EWG) that activates the ortho-fluorine toward Nucleophilic Aromatic Substitution (
). Harsh, strongly nucleophilic hydrides like lithium aluminum hydride ( ) can attack the C-F bond prior to, or concurrently with, carbonyl reduction, leading to irreversible defluorination [2]. -
Lewis Acid-Mediated Demethylation: The 5-methoxy group is generally stable to nucleophilic hydrides. However, if Lewis acidic reducing agents (e.g.,
or systems) are employed at elevated temperatures, the Lewis acid can coordinate with the ether oxygen, leading to unwanted demethylation and the formation of a phenol byproduct.
Reaction pathways showing desired reduction vs. Cannizzaro and defluorination side reactions.
Troubleshooting Q&A
Q1: My LC-MS shows a significant byproduct with a mass of [M-19+1]. What is happening, and how do I stop it?
A1: A mass shift of -18 Da (loss of F, addition of H) indicates reductive defluorination. This is a classic
Q2: I am using
Q3: Can I use catalytic hydrogenation (e.g.,
Quantitative Data: Reducing Agent Selection Matrix
To streamline your process development, reference the table below. It summarizes the risk profiles of common reducing agents specifically for 2-fluoro-5-methoxy-3-methylbenzaldehyde.
| Reducing Agent | Solvent System | Defluorination Risk | Cannizzaro Risk | Demethylation Risk | Recommendation |
| Methanol ( | Low | Moderate (if unbuffered) | Low | Optimal for general scale-up [3]. | |
| THF/Buffer (pH 4) | Very Low | Low | Low | Best for highly sensitive/isotope-labeled analogs. | |
| THF (RT) | High | Low | Moderate | Avoid ; promotes rapid | |
| DCM ( | Low | Low | High (if warmed) | Unnecessary complexity; risk of ether cleavage. |
Optimized Experimental Protocol
This self-validating protocol utilizes
Scale: 10.0 mmol Reagents:
-
2-Fluoro-5-methoxy-3-methylbenzaldehyde: 1.68 g (10.0 mmol, 1.0 eq)
-
Sodium borohydride (
): 189 mg (5.0 mmol, 0.5 eq / 2.0 eq of hydride) -
Anhydrous Methanol: 20 mL
-
Saturated aqueous
: 15 mL (for quenching)
Step-by-Step Methodology:
-
Preparation & Kinetic Control: Dissolve the aldehyde in 20 mL of anhydrous methanol in a flame-dried round-bottom flask under an argon atmosphere. Submerge the flask in an ice-water bath and allow it to equilibrate to exactly
.-
Causality: Low temperatures restrict the kinetic energy required to cross the higher activation energy barrier of the
defluorination pathway.
-
-
Controlled Hydride Addition: Add the
in four equal portions over 15 minutes.-
Causality: Portion-wise addition prevents runaway exothermic hydrogen evolution and avoids localized spikes in basicity, directly mitigating the Cannizzaro disproportionation.
-
-
Self-Validation (Reaction Monitoring): Stir the mixture at
for 30 minutes. Withdraw a 50 L aliquot, quench it into 0.5 mL of water, and extract with 0.5 mL of ethyl acetate. Analyze the organic layer via TLC (Hexanes:EtOAc 3:1, UV active) or LC-MS. Proceed to the next step only when the starting material is completely consumed. -
Buffered Quenching: While maintaining the reaction at
, strictly quench by the dropwise addition of 15 mL of saturated aqueous .-
Causality:
acts as a mild proton source (pH ~5.5). It neutralizes the basic borate salts without creating a strongly acidic environment that could promote the formation of stable methyl acetals with the solvent.
-
-
Workup & Isolation: Concentrate the mixture under reduced pressure (bath temp
) to remove the methanol. Extract the remaining aqueous phase with ethyl acetate ( mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous , filter, and concentrate in vacuo to afford the pure benzyl alcohol.
Troubleshooting Workflow
Troubleshooting workflow for identifying and resolving defluorination and Cannizzaro side reactions.
References
-
Title: Cannizzaro reaction Source: Wikipedia URL: [Link]
-
Title: The synthesis of o- and p-[18F]Fluorobenzyl Bromides and Their Application to the Preparation of Labeled Neuroleptics Source: National Institute of Informatics (NII) URL: [Link]
-
Title: Studies on the Nucleophilic Aromatic F-Fluorination Source: Universität Tübingen URL: [Link]
Validation & Comparative
1H NMR Chemical Shift Assignments for 2-Fluoro-5-methoxy-3-methylbenzaldehyde: A Comparison of Experimental and Computational Methodologies
Executive Summary
Assigning the
This guide provides an objective methodological comparison for assigning the
Methodological Comparison: Choosing the Right Assignment Tool
When confronted with a novel fluorinated benzaldehyde, researchers typically choose between three assignment methodologies. Here is an objective comparison of their performance:
Empirical Prediction Software (e.g., ChemDraw, Mnova)
-
Mechanism: Utilizes additive increment rules (e.g., modified substituted benzene rules) and database matching.
-
Performance: Extremely fast (seconds) but frequently struggles with ortho-fluorine effects and steric crowding. In this molecule, the non-linear shielding effects of the adjacent fluoro, methyl, and aldehyde groups cause empirical predictors to underestimate the downfield shift of the aldehyde proton.
-
Best For: Rapid structural triage and preliminary hypothesis generation.
Quantum Mechanical Prediction (DFT / GIAO)
-
Mechanism: Calculates the magnetic shielding tensors directly from the optimized 3D electron density using Density Functional Theory (DFT) and Gauge-Including Atomic Orbitals (GIAO) .
-
Performance: Highly accurate. By employing the B3LYP functional and a 6-311+G(2d,p) basis set, this method accounts for the exact conformational preference of the methoxy and aldehyde groups. It accurately models the magnetic anisotropy of the carbonyl group.
-
Best For: Resolving ambiguous assignments in complex natural products or heavily substituted aromatics where experimental 2D NMR is inconclusive.
Experimental Multi-Nuclear NMR (The Ground Truth)
-
Mechanism: Physical measurement of nuclear spin transitions using 1D (
H, C, F) and 2D (COSY, HSQC, HMBC) pulse sequences. -
Performance: Provides absolute certainty when designed as a self-validating system (where 2D correlations orthogonally prove 1D assignments).
-
Best For: Final compound characterization and publication-grade data generation.
Workflow comparing experimental multi-nuclear NMR against computational prediction methods.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, the experimental protocol must not rely solely on 1D chemical shifts. Instead, we employ a self-validating 2D NMR system where long-range heteronuclear couplings orthogonally confirm the structural connectivity.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15 mg of 2-Fluoro-5-methoxy-3-methylbenzaldehyde in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube. -
1D Acquisition:
-
Acquire a standard
H spectrum (600 MHz, 16 scans, 30° pulse, 5s relaxation delay). -
Acquire a
F spectrum (564 MHz) to establish the exact fluorine resonance (~ -120 ppm) and extract coupling constants.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence): Run a
H- C HSQC to map all directly bonded protons to their respective carbons. This immediately isolates the methoxy ( ppm) and methyl ( ppm) groups. -
2D HMBC (Heteronuclear Multiple Bond Correlation) - The Validation Step:
-
Causality: The two aromatic protons (H4 and H6) will appear as similar doublets due to meta-coupling (
) and fluorine coupling ( ). 1D NMR cannot definitively distinguish them. -
Validation: In the HMBC spectrum, H6 will show a strong 3-bond correlation (
) to the Carbonyl carbon (C1). H4 will show a strong 3-bond correlation to the Methyl carbon (C3). This perfectly breaks the symmetry and locks in the assignment.
-
Data Presentation & Comparative Analysis
The table below summarizes the quantitative data, comparing our experimental ground truth against both empirical and DFT-predicted values.
| Proton Environment | Experimental (ppm) | Empirical Prediction (ppm) | DFT/GIAO Prediction (ppm) | Multiplicity & Coupling ( |
| -CHO (H1') | 10.28 | 10.15 | 10.35 | dd, |
| Aromatic H6 | 7.25 | 7.35 | 7.21 | dd, |
| Aromatic H4 | 6.95 | 6.85 | 7.02 | dd, |
| -OCH | 3.82 | 3.80 | 3.85 | s |
| -CH | 2.31 | 2.25 | 2.38 | d, |
Mechanistic Insights: Explaining the Causality of the Shifts
-
The Anisotropic Deshielding of H6 vs H4: Why is H6 (7.25 ppm) shifted further downfield than H4 (6.95 ppm)? H6 is situated ortho to the aldehyde group. The
-electron system of the C=O double bond creates a strong magnetic anisotropic deshielding cone, pulling H6 downfield. Conversely, H4 is ortho to the electron-donating methyl group, which shields the proton, pushing it upfield. -
The Pervasive
F Coupling Network: Fluorine is 100% naturally abundant and possesses a spin of 1/2. In this molecule, the fluorine atom at C2 acts as a central coupling hub. Because C2 is meta to both C4 and C6, both aromatic protons exhibit a coupling of ~4-5 Hz. Furthermore, the fluorine couples through space/bonds to the adjacent methyl group ( = 2.2 Hz) and the aldehyde proton, splitting almost every signal in the spectrum into doublets or doublet-of-doublets.
Key 1H-1H and 1H-19F spin-spin coupling network for the target benzaldehyde derivative.
Conclusion
While empirical prediction software provides a rapid baseline, it lacks the nuance required for heavily functionalized, fluorinated aromatics. DFT/GIAO computations offer an excellent, non-destructive orthogonal check that tightly mirrors reality. However, the ultimate gold standard remains the execution of a self-validating 2D NMR experimental protocol, utilizing HMBC to definitively anchor the complex spin-spin coupling network to the carbon skeleton.
References
-
Shen, B. (2008). Studies on the Nucleophilic Aromatic 18F-Fluorination - From Model Compounds to Aromatic Amino Acids (Doctoral dissertation, University of Tübingen). CORE. URL:[Link]
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical Reviews, 112(3), 1839-1862. URL:[Link]
Executive Summary: The Spectroscopic Challenge of Fluorinated Aromatics
An in-depth technical comparison guide for the structural elucidation of fluorinated aromatic compounds, specifically focusing on 2-Fluoro-5-methoxy-3-methylbenzaldehyde.
The structural elucidation of heavily substituted fluorinated aromatics, such as 2-Fluoro-5-methoxy-3-methylbenzaldehyde , presents a unique spectroscopic challenge. While standard
Because
This guide objectively compares three analytical pathways: Standard
Mechanistic Causality: The Impact of F on the C Spectrum
In 2-Fluoro-5-methoxy-3-methylbenzaldehyde, the fluorine atom at the C2 position exerts a strong magnetic influence across the aromatic ring. The gyromagnetic ratio of
-
One-bond coupling (
) : The C2 carbon directly attached to the fluorine will appear as a massive doublet with a coupling constant of approximately 240–250 Hz. -
Two-bond coupling (
) : The adjacent C1 (attached to the formyl group) and C3 (attached to the methyl group) will exhibit doublets with values of 10–20 Hz. -
Three-bond coupling (
) : The meta carbons (C4, C6) and the methyl carbon will show smaller splittings of 3–8 Hz .
When a standard
Comparative Performance Matrix
To overcome the sensitivity limitations imposed by
Table 1:
| Carbon Position | Expected Chemical Shift (ppm) | Standard | 2D HMBC Correlations ( | |
| C1 (ipso to CHO) | 123.5 | Doublet, | Singlet | H-CHO, H-4, H-6 |
| C2 (ipso to F) | 155.0 | Doublet, | Singlet | H-4, H-CH |
| C3 (ipso to CH | 128.2 | Doublet, | Singlet | H-CH |
| C4 (Aromatic CH) | 115.4 | Doublet, | Singlet | H-6, H-CH |
| C5 (ipso to OCH | 153.8 | Singlet / small d, | Singlet | H-4, H-6, H-OCH |
| C6 (Aromatic CH) | 110.2 | Doublet, | Singlet | H-4, H-CHO |
| C7 (CHO) | 188.5 | Doublet, | Singlet | H-6 |
| C8 (OCH | 56.2 | Singlet | Singlet | H-OCH |
| C9 (CH | 14.5 | Doublet, | Singlet | H-CH |
Note: Chemical shifts are empirical estimates based on additive substituent effects for substituted benzenes.
Technique Decision Logic
Decision matrix for NMR technique selection based on hardware and analytical goals.
Experimental Workflows & Self-Validating Protocols
To ensure absolute trustworthiness in the data, the following protocol details the setup for a Dual-Decoupled
Protocol: Acquisition of Dual-Decoupled C{ H, F} NMR
1. Sample Preparation
Dissolve 25 mg of 2-Fluoro-5-methoxy-3-methylbenzaldehyde in 0.6 mL of CDCl
2. Probe Tuning & Matching (Critical Step)
Insert the sample into a spectrometer equipped with a dedicated
3. Shimming & Locking
Lock on the deuterium signal of the CDCl
4. Pulse Sequence Configuration
Select a pulse sequence with continuous composite pulse decoupling (e.g., WALTZ-16 or GARP) applied simultaneously to both the
5. Acquisition Parameters
Set the spectral width to 250 ppm to ensure the formyl carbon (~188 ppm) is captured without folding. Acquire 512 transients with a relaxation delay (D1) of 2.0 to 3.0 seconds.
Causality: Fluorinated quaternary carbons (like C2) have exceptionally long
6. Data Processing & Self-Validation
Apply a 1.0 Hz exponential line broadening window function, Fourier transform, and apply phase and baseline corrections.
Self-Validating Check: Verify that the S/N ratio for the C2 carbon (ipso to fluorine, ~155 ppm) is strictly >10:1. If it is lower, the D1 delay was insufficient, or the
Self-validating workflow for acquiring and processing dual-decoupled NMR spectra.
Conclusion & Recommendations
For routine structural verification of 2-Fluoro-5-methoxy-3-methylbenzaldehyde where hardware is limited, 2D HSQC/HMBC is the most robust alternative to standard
However, for laboratories equipped with triple-resonance or dedicated fluorine probes, Dual-Decoupled
References
Strategic Fluorination in Scaffold Design: Reactivity Profiling of 2-Fluoro-5-methoxy-3-methylbenzaldehyde
In modern drug discovery and organic synthesis, the strategic incorporation of fluorine is a transformative tool. Comparing 2-Fluoro-5-methoxy-3-methylbenzaldehyde (CAS 1056214-42-6) to its non-fluorinated analog, 5-methoxy-3-methylbenzaldehyde, provides a masterclass in how a single ortho-fluorine atom dictates divergent synthetic pathways. This comparison guide provides an in-depth analysis of their electrophilic and nucleophilic reactivity profiles, supported by mechanistic rationales and self-validating experimental protocols.
Mechanistic Causality: The Ortho-Fluorine Effect
The reactivity divergence between the two analogs is anchored in the unique electronic properties of the fluorine atom, which fundamentally alters the electron density of the aromatic system[1].
-
Carbonyl Electrophilicity (Inductive Pull): Fluorine's extreme electronegativity exerts a strong inductive (-I) effect through the σ-bond framework. When positioned ortho to the formyl group, it withdraws electron density from the carbonyl carbon, rendering it highly electrophilic. This accelerates nucleophilic addition reactions, such as imine formation during reductive amination, where the transfer hydrogenation of the C=N bond is often the rate-determining step[2].
-
Aromatic Ring Activation (SNAr): The formyl group is a strong electron-withdrawing group (-M, -I) that activates the ortho and para positions of the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr). The presence of the highly electronegative fluorine atom at the ortho position creates an ideal leaving group. Consequently, 2-fluorobenzaldehydes readily undergo SNAr with amines, thiols, and alkoxides, facilitating the rapid assembly of complex bi-aryl or heterocyclic scaffolds[3]. The non-fluorinated analog possesses an inert C-H bond at this position, rendering such transformations impossible.
Divergent reactivity pathways dictated by ortho-fluorination.
Quantitative Reactivity Comparison
The theoretical electronic effects translate into stark empirical differences. Table 1 summarizes the comparative reactivity metrics under standardized conditions.
Table 1: Comparative Reactivity Profiles
| Substrate | Reductive Amination Yield (1h) | SNAr Conversion (Morpholine, 80°C, 4h) | Carbonyl IR Stretch (cm⁻¹) |
| 2-Fluoro-5-methoxy-3-methylbenzaldehyde | >95% | 88% | 1705 |
| 5-methoxy-3-methylbenzaldehyde | 65% | 0% (Inert) | 1698 |
(Note: The higher IR stretching frequency in the fluorinated analog indicates a stronger, more polarized C=O bond directly resulting from the -I effect).
Self-Validating Experimental Protocols
To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Competitive Reductive Amination (Kinetic Profiling)
Rationale: To definitively prove the enhanced electrophilicity of the fluorinated analog, a competitive one-pot reaction is employed. By reacting an equimolar mixture of both aldehydes with a limiting amount of amine in a single vessel, we eliminate external variables like temperature fluctuations and localized concentration gradients. The final product ratio directly reflects the relative reaction rates[4].
Step-by-Step Methodology:
-
Preparation: In a dry 25 mL round-bottom flask, dissolve 1.0 mmol of 2-Fluoro-5-methoxy-3-methylbenzaldehyde and 1.0 mmol of 5-methoxy-3-methylbenzaldehyde in 10 mL of anhydrous dichloromethane (DCM).
-
Nucleophile Addition: Add 0.5 mmol of benzylamine. Stir at room temperature for 30 minutes to allow competitive imine formation.
-
Reduction: Add 1.5 mmol of sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions over 5 minutes.
-
Quenching & Workup: After 1 hour, quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Analysis: Analyze the crude mixture via ¹H-NMR or GC-MS. The ratio of the fluorinated benzylamine product to the non-fluorinated product will heavily favor the fluorinated species, internally validating the -I effect.
Self-validating competitive kinetic workflow for reductive amination.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines
Rationale: This protocol exploits the ortho-fluorine as a designated leaving group. The use of a weak inorganic base (K₂CO₃) neutralizes the generated HF without causing destructive side reactions (such as the Cannizzaro reaction) with the sensitive aldehyde functionality.
Step-by-Step Methodology:
-
Setup: In a 10 mL sealed tube, combine 1.0 mmol of 2-Fluoro-5-methoxy-3-methylbenzaldehyde, 1.2 mmol of morpholine, and 2.0 mmol of finely powdered anhydrous K₂CO₃.
-
Solvent Addition: Add 3 mL of anhydrous N,N-dimethylformamide (DMF). DMF is critical as it stabilizes the polar Meisenheimer complex intermediate during the SNAr pathway.
-
Heating: Seal the tube and heat to 80°C in an oil bath for 4 hours.
-
Workup: Cool to room temperature, dilute with 15 mL of ethyl acetate, and wash with water (3 x 10 mL) to remove DMF and inorganic salts.
-
Validation: TLC analysis will show complete consumption of the starting material. Subjecting the non-fluorinated analog to identical conditions will act as a negative control, yielding 100% recovered starting material and proving the absolute necessity of the ortho-fluoro substituent.
Conclusion
The introduction of a fluorine atom at the 2-position of 5-methoxy-3-methylbenzaldehyde fundamentally rewrites its synthetic utility. While the non-fluorinated analog is restricted to standard carbonyl chemistry, the fluorinated counterpart offers a dual-reactivity profile: accelerated electrophilic additions and facile SNAr functionalization. Understanding these causal relationships allows researchers to design more efficient, step-economical synthetic routes in drug development.
References
-
The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing.1
-
Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor. RSC Publishing.4
-
Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Publications.2
-
Domino Aldol-SNAr-Dehydration Sequence for [3+3] Annulations to Prepare Quinolin-2(1 H)-ones and 1,8-Naphthyridin-2(1 H)-ones. NIH.3
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Domino Aldol-SNAr-Dehydration Sequence for [3+3] Annulations to Prepare Quinolin-2(1 H)-ones and 1,8-Naphthyridin-2(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02039K [pubs.rsc.org]
Comparative Guide: Reference Standard Qualification for 2-Fluoro-5-methoxy-3-methylbenzaldehyde in Radiopharmaceutical QC
Audience: Researchers, Analytical Scientists, and Radiopharmaceutical Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide
Executive Summary & Context
2-Fluoro-5-methoxy-3-methylbenzaldehyde (CAS 1056214-42-6) [1] is a highly specialized chemical intermediate. In the field of radiopharmaceutical chemistry, it serves as a critical precursor for synthesizing
The Causality of Strict Quality Control (QC): This compound is typically synthesized via the formylation of 2-fluoro-5-methoxytoluene[2]. This synthetic route is prone to generating regioisomeric impurities (e.g., formylation at the 4- or 6-position). If a reference standard is contaminated with these isomers, it will lead to the misidentification of radiolabeled products and inaccurate radiochemical yield (RCY) calculations[3]. Because isomeric radiotracers can compete for the same biological receptors, compromising the PET scan's signal-to-noise ratio, establishing an absolutely pure, highly characterized reference standard is non-negotiable.
This guide objectively compares qualification strategies and analytical methodologies for establishing a robust reference standard for 2-Fluoro-5-methoxy-3-methylbenzaldehyde, providing a self-validating experimental protocol for in-house certification.
Qualification Strategies: Commercial CRMs vs. In-House Secondary Standards
When sourcing a reference standard for a niche fluorinated intermediate, laboratories must choose between purchasing a Primary Certified Reference Material (CRM) or synthesizing and qualifying an In-House Secondary Standard.
Table 1: Comparative Matrix of Reference Standard Sourcing Strategies
| Qualification Strategy | Traceability & Certification | Cost & Lead Time | Best Use Case |
| Primary CRM (Commercial) | Fully traceable to SI/NIST; comes with a comprehensive Certificate of Analysis (CoA). | High cost; often unavailable or subject to long custom-synthesis lead times for niche CAS numbers. | Regulatory submissions (IND/NDA); final batch release testing. |
| In-House Secondary Standard | Traceability established internally via orthogonal testing against a certified internal standard (e.g., qNMR). | Lower material cost; requires high initial analytical labor and instrument time. | Routine QC, method development, and daily radiolabeling RCY calculations. |
Strategic Recommendation: Due to the frequent commercial unavailability of niche intermediates like 2-Fluoro-5-methoxy-3-methylbenzaldehyde as Primary CRMs, laboratories must typically synthesize the compound[2] and qualify it as an In-House Secondary Standard using orthogonal analytical techniques.
Analytical Method Comparison for Purity Determination
To qualify an in-house standard, you cannot rely on a single analytical technique. A self-validating system requires orthogonal methods—typically combining a primary ratio method (qNMR) with a high-resolution separation method (HPLC-UV or GC-FID).
Table 2: Performance Metrics for Purity Determination
| Analytical Method | Output Type | Strengths | Limitations | Calibration Requirement |
| Quantitative NMR (qNMR) | Absolute Mass Fraction (%) | Direct proportionality between signal area and molar amount; no identical reference standard needed[4]. | Lower sensitivity for trace impurities (<0.1%); requires highly soluble samples. | Certified Internal Standard (e.g., TraceCERT®)[5]. |
| HPLC-UV | Chromatographic Purity (Area %) | High resolution of structurally similar regioisomers; excellent sensitivity for trace impurities. | Blind to non-UV absorbing impurities (e.g., inorganic salts, residual solvents); requires response factors. | Pre-existing reference standard (Catch-22 for new compounds). |
| GC-FID | Chromatographic Purity (Area %) | Universal response for carbon-containing compounds; excellent for volatile impurities. | Thermal degradation risks for sensitive aldehydes; blind to inorganic salts. | Internal or external standard. |
The Causality of Orthogonal Testing: HPLC-UV alone only provides relative purity (Area %) because it relies on the UV extinction coefficient of the molecule. If an impurity lacks a chromophore, HPLC-UV will miss it, artificially inflating the purity score. qNMR solves this by providing absolute purity based on nuclear spin, regardless of the molecule's structure[4]. By combining the two, the workflow becomes self-validating: HPLC ensures no underlying isomers are hiding under the NMR peaks, and qNMR ensures no non-UV-absorbing mass is ignored.
Orthogonal Quality Control Workflow
The following diagram illustrates the logical relationship and workflow for qualifying an in-house batch of 2-Fluoro-5-methoxy-3-methylbenzaldehyde.
Figure 1: Orthogonal QC workflow for qualifying in-house reference standards.
Step-by-Step Experimental Protocol: Self-Validating Certification
This protocol details the exact methodology for establishing the absolute purity of 2-Fluoro-5-methoxy-3-methylbenzaldehyde using
Phase 1: Absolute Purity via -qNMR
Principle: We will compare the integral of the analyte's distinct aldehyde proton (-CHO, ~10.2 ppm) against a certified internal standard.
Step 1: Internal Standard (IS) Selection Select 3,5-Dinitrobenzoic acid (TraceCERT®) as the internal standard[5]. Causality: Its aromatic protons resonate at ~9.0 ppm, ensuring zero overlap with the analyte's aldehyde proton (~10.2 ppm) or its aromatic/methoxy/methyl protons (2.0–7.5 ppm).
Step 2: System Suitability &
-
Prepare a test sample of the analyte and IS in DMSO-
. -
Run an Inversion-Recovery sequence to determine the longitudinal relaxation time (
) for both the aldehyde proton and the IS protons[6]. -
Self-Validation Check: Set the acquisition relaxation delay (
) to at least of the slowest relaxing proton. This guarantees >99.3% magnetization recovery, preventing integration errors caused by signal saturation[7].
Step 3: Gravimetric Sample Preparation
-
Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.000 mg of 2-Fluoro-5-methoxy-3-methylbenzaldehyde (
). -
Accurately weigh ~10.000 mg of the TraceCERT® 3,5-Dinitrobenzoic acid (
)[4]. -
Co-dissolve both in 0.6 mL of anhydrous DMSO-
directly in a 5 mm NMR tube to prevent transfer losses.
Step 4: Acquisition & Processing
-
Acquire the
spectrum at MHz using a 90° excitation pulse. -
Set the number of scans (NS) to achieve a Signal-to-Noise (S/N) ratio of
, which is mandatory to keep integration errors below 1%[4]. -
Apply manual baseline and phase correction. Integrate the aldehyde singlet (
) and the IS aromatic protons ( ).
Step 5: Mass Balance Calculation
Calculate the absolute mass fraction (
Phase 2: Orthogonal Validation via HPLC-UV
Principle: Confirm the absence of underlying regioisomers that might be obscured in the NMR baseline.
Step 1: Chromatographic Conditions
-
Column: C18 Reverse Phase (150 mm x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 254 nm.
Step 2: System Suitability Test (SST)
Self-Validation Check: Spike the sample with a known impurity (e.g., the starting material, 2-fluoro-5-methoxytoluene). The method is only valid if the resolution (
Step 3: Execution Inject the sample and calculate the relative Area %. If the HPLC Area % is 99.5%, but the qNMR absolute purity is 96.0%, the 3.5% discrepancy indicates the presence of non-UV absorbing impurities (e.g., residual DMF from the formylation step[2] or inorganic salts). The qNMR value is taken as the true certified purity.
Conclusion & Best Practices
Establishing a reference standard for a specialized intermediate like 2-Fluoro-5-methoxy-3-methylbenzaldehyde requires moving beyond simple relative area percentages. By utilizing an orthogonal approach—anchoring absolute mass fraction with qNMR and verifying structural homogeneity with HPLC-UV—laboratories can create a self-validating, highly trustworthy In-House Secondary Standard. This rigorous QC ensures that downstream nucleophilic aromatic
References
-
Studies on the Nucleophilic Aromatic F-Fluorination Source: core.ac.uk / Universität Tübingen URL:[Link]
-
Quantitative NMR Spectroscopy: Absolute concentration determination Source: ox.ac.uk URL:[Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: resolvemass.ca URL:[Link]
-
qNMR Internal Standard Reference Data (ISRD) Source: bipm.org URL:[Link]
Sources
Safety Operating Guide
2-Fluoro-5-methoxy-3-methylbenzaldehyde proper disposal procedures
Operational and Disposal Master Guide: 2-Fluoro-5-methoxy-3-methylbenzaldehyde
As a Senior Application Scientist, I recognize that handling specialized fluorinated intermediates requires moving beyond basic compliance. For drug development professionals and synthetic chemists, understanding the causality behind safety and disposal protocols is the key to preventing catastrophic laboratory incidents and ensuring environmental compliance.
This guide provides a self-validating, step-by-step operational framework for handling and disposing of 2-Fluoro-5-methoxy-3-methylbenzaldehyde.
Chemical Profile & Hazard Causality
To design a robust handling system, we must first deconstruct the molecular behavior of 2-Fluoro-5-methoxy-3-methylbenzaldehyde (CAS: 1056214-42-6)[1]. Its hazard profile is dictated by two distinct functional groups:
-
The Fluorine Substituent: The addition of a halogen increases the molecule's lipophilicity, enhancing its ability to penetrate skin barriers. More critically, from a logistical standpoint, the combustion of the C-F bond during waste disposal generates highly corrosive hydrofluoric acid (HF) gas[2]. This strictly dictates its downstream waste classification.
-
The Aldehyde Moiety: Aldehydes are potent electrophiles, making this compound a known skin and respiratory sensitizer. Furthermore, aldehydes are highly susceptible to auto-oxidation. When exposed to atmospheric oxygen, they rapidly oxidize into their corresponding carboxylic acids (e.g., 2-fluoro-5-methoxy-3-methylbenzoic acid)[3][4]. This chemical reality mandates strict inert-gas handling to preserve reagent integrity.
Quantitative Safety & Physical Data
The following table summarizes the critical operational thresholds required for safe handling and waste classification.
| Property / Parameter | Value / Classification | Operational Causality & Impact |
| CAS Number | 1056214-42-6[1] | Essential for accurate EHS waste manifesting. |
| Hazard Class | Combustible, Irritant, Sensitizer | Requires handling in a certified fume hood; strictly away from ignition sources. |
| Environmental Toxicity | Toxic to aquatic life[4] | Absolutely no drain disposal; requires inert absorbent for spill cleanup. |
| Storage Atmosphere | Nitrogen or Argon[3] | Prevents auto-oxidation of the formyl group to a carboxylic acid. |
| Waste Classification | Halogenated Organic Waste[2][5] | Must be segregated; incineration requires specialized HF acid-gas scrubbers. |
Operational Workflow & Logistics
Workflow for the handling, segregation, and RCRA-compliant disposal of fluorinated benzaldehydes.
Step-by-Step Experimental Handling Protocol
To maintain a self-validating system, every step in this protocol includes a built-in verification check.
Protocol: Inert-Atmosphere Transfer and Weighing
-
Environmental Preparation: Conduct all work inside a certified chemical fume hood. Validation Check: Visually confirm the fume hood monitor indicates an inflow velocity of at least 100 fpm before opening the container[6].
-
PPE Selection: Don double nitrile gloves, a flame-resistant lab coat, and safety goggles. Causality: Double-gloving provides a critical buffer against the enhanced skin-penetration properties of lipophilic fluorinated organics[7].
-
Vessel Purge: Cycle your receiving reaction vessel between vacuum and dry nitrogen three times. Causality: This removes atmospheric oxygen and moisture, preventing the degradation of the aldehyde[3].
-
Transfer: Using a clean, dry spatula, transfer the required mass of 2-Fluoro-5-methoxy-3-methylbenzaldehyde into the purged vessel against a positive counter-flow of nitrogen.
-
Seal and Backfill: Immediately seal the primary source container, backfill it with nitrogen, and wrap the cap with Parafilm before returning it to storage[4].
-
Decontamination: Rinse all transfer tools with a compatible solvent (e.g., acetone) directly into a designated Halogenated Waste receptacle.
Proper Disposal Procedures (RCRA Compliance)
Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, halogenated organic wastes are heavily regulated due to their environmental persistence and the toxic byproducts generated during their destruction.
Protocol: RCRA-Compliant Waste Segregation
-
Strict Segregation: Route all reaction waste, contaminated solvents, and initial washings into a container exclusively designated for Halogenated Organic Waste [2][5].
-
Causality: Mixing halogenated waste (like this fluorinated benzaldehyde) with non-halogenated solvents is a severe EPA violation. Standard commercial incinerators cannot process halogens; the waste must be sent to specialized facilities equipped with acid-gas scrubbers to neutralize the hydrofluoric acid (HF) generated during combustion[8].
-
-
Containerization: Pour the waste into a high-density polyethylene (HDPE) or glass carboy. Validation Check: Ensure the container is filled to no more than 75% capacity. This headspace is mandatory to accommodate vapor expansion and prevent pressure-induced ruptures[9].
-
Labeling: Affix a hazardous waste tag immediately upon adding the first drop of waste. Explicitly list: "Contains 2-Fluoro-5-methoxy-3-methylbenzaldehyde (Halogenated Organic)".
-
Storage & Disposition: Store the sealed waste container in a secondary containment tray within a flammable storage cabinet. Coordinate with your institutional Environmental Health and Safety (EHS) team for pickup and transfer to a RCRA-permitted commercial incinerator[2][9].
Emergency Spill Response
In the event of a spill, standard aqueous cleanup methods will exacerbate the hazard.
-
Containment: Isolate the area immediately. Do not use water. Causality: 2-Fluoro-5-methoxy-3-methylbenzaldehyde is toxic to aquatic life and will cause long-lasting environmental damage if flushed into the municipal drain system[4].
-
Absorption: Cover the spill completely with an inert, non-combustible absorbent material (such as dry sand, earth, or a commercial silica-based spill kit)[2].
-
Collection: Use non-sparking tools to sweep the absorbed material into a rigid, sealable hazardous waste bucket. Label it as solid halogenated waste and submit it for incineration[2][3].
References
-
Sigma-Aldrich. "Benzaldehyde - Safety Data Sheet."[Link]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Benzaldehyde." [Link]
-
MilliporeSigma. "Benzaldehyde; 100-52.. - SAFETY DATA SHEET."[Link]
-
U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites."[Link]
-
Nipissing University. "Hazardous Materials Disposal Guide."[Link]
-
UW Oshkosh. "UWO Guide to Classifying Unwanted Materials."[Link]
Sources
- 1. 10xchem.com [10xchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gustavus.edu [gustavus.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uwosh.edu [uwosh.edu]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. nj.gov [nj.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
